2-Bromo-3-(difluoromethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-4(6(8)9)2-1-3-10-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKISNDTOFJWQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717812 | |
| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-00-2 | |
| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-3-(difluoromethyl)pyridine, a fluorinated pyridine derivative of increasing interest in medicinal and agricultural chemistry. This document moves beyond a simple recitation of data, offering insights into the practical implications of its properties and the experimental considerations for its use.
Molecular Identity and Core Properties
This compound is a halogenated pyridine featuring a bromine atom at the 2-position and a difluoromethyl group at the 3-position. This unique substitution pattern imparts specific electronic and steric characteristics that are crucial for its application as a versatile building block in organic synthesis.
Table 1: Core Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1211515-00-2 | [1][2][3] |
| Molecular Formula | C₆H₄BrF₂N | [2][3] |
| Molecular Weight | 208.01 g/mol | [2][3] |
| Physical Form | Liquid at room temperature | |
| Density | 1.704 g/cm³ at 25 °C | |
| Refractive Index (n20/D) | 1.522 | |
| Flash Point | 107.5 °C (225.5 °F) | |
| Storage Temperature | 2-8°C | |
| Purity (typical) | 95% | [1][3] |
Spectroscopic and Analytical Characterization
A thorough understanding of a compound's spectral properties is paramount for its unambiguous identification and for monitoring reactions. While a complete set of experimentally verified spectra for this compound is not publicly available, we can predict the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full characterization.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromine and difluoromethyl groups. A ¹H NMR spectrum is available for the isomeric 2-Bromo-6-(difluoromethyl)pyridine, which can serve as a reference for the expected regions of the signals.[5]
-
¹³C NMR: The ¹³C NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the difluoromethyl group. The carbon attached to the difluoromethyl group will exhibit a characteristic triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated compounds. For this compound, a single signal, likely a doublet due to coupling with the geminal proton, is expected for the two equivalent fluorine atoms of the difluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the pyridine ring. The C-F stretching vibrations of the difluoromethyl group are also expected to be prominent.
Solubility and Acidity (pKa)
Solubility Profile
While quantitative solubility data for this compound in various solvents is not extensively documented, as a polar aprotic molecule, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in protic solvents like methanol and ethanol is likely to be moderate, while its solubility in water is expected to be low.
Protocol for Determining Solubility:
-
Solvent Selection: Choose a range of representative solvents (e.g., water, methanol, toluene, dichloromethane, DMSO).
-
Sample Preparation: Accurately weigh a small amount of this compound.
-
Titration: Gradually add the solvent of choice to the sample at a constant temperature, with vigorous stirring, until the solid is completely dissolved.
-
Quantification: The solubility can be expressed in terms of mg/mL or mol/L. For sparingly soluble compounds, techniques like UV-Vis spectroscopy or HPLC can be used for quantification.
pKa Estimation
The pKa of a molecule is a measure of its acidity. For pyridine derivatives, the pKa refers to the acidity of the corresponding pyridinium ion. The electron-withdrawing nature of both the bromine atom and the difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen, resulting in a low pKa value for the conjugate acid. For comparison, the pKa of the unsubstituted pyridinium ion is 5.25, while that of 2-bromopyridine is significantly lower at 0.71.[6] The presence of the additional electron-withdrawing difluoromethyl group would be expected to lower the pKa even further.
Workflow for pKa Determination:
Caption: Workflow for experimental and computational pKa determination.
Reactivity and Synthetic Utility
This compound is a valuable building block in organic synthesis due to the reactivity of the bromine substituent.
Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution, although this is generally less facile than in other heteroaromatic systems. The presence of the electron-withdrawing difluoromethyl group can further activate the ring towards nucleophilic attack.
Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond is a key reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 2-position of the pyridine ring, enabling the synthesis of diverse compound libraries for drug discovery and materials science.
Logical Relationship of Synthetic Utility:
Caption: Synthetic utility of this compound.
Catalytic Hydrogenation
As a fluorinated, nucleophilic pyridine, this compound can undergo catalytic hydrogenation to yield 2-bromo-3-(difluoromethyl)piperidine. This transformation opens up avenues for the synthesis of saturated heterocyclic compounds.
Safety and Handling
Appropriate safety precautions must be taken when handling this compound. It is classified as an eye irritant (H319). Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block with a unique combination of physicochemical properties. Its reactivity, particularly at the C-Br bond, makes it a key intermediate for the synthesis of a wide array of functionalized pyridine derivatives. While some experimental data for this specific isomer remains to be fully documented in the public domain, this guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this compound in their work. Further experimental investigation into its boiling point, solubility, and a complete spectral analysis would be of significant value to the scientific community.
References
- 1. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [oakwoodchemical.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 2-Bromo-5-(difluoromethyl)pyridine 96 1221272-81-6 [sigmaaldrich.com]
- 5. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
The Spectroscopic Signature of a Novel Pyridine Derivative: A Technical Guide to 2-Bromo-3-(difluoromethyl)pyridine
This guide provides an in-depth analysis of the spectroscopic data for the novel pyridine derivative, 2-Bromo-3-(difluoromethyl)pyridine. This compound holds significant interest for researchers, scientists, and professionals in drug development due to its unique structural features, which are anticipated to impart valuable physicochemical and pharmacological properties. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations.
This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. In the absence of comprehensive published experimental spectra, this guide will utilize high-quality predicted data, interpreted with field-proven insights and supported by data from analogous compounds. Each section will detail the theoretical basis for the expected spectral features, present the predicted data in a clear and accessible format, and provide a standardized experimental protocol for acquiring such data.
Molecular Structure and its Spectroscopic Implications
This compound possesses a distinct substitution pattern on the pyridine ring. The bromine atom at the 2-position and the difluoromethyl group at the 3-position create a unique electronic and steric environment. The electronegative bromine and fluorine atoms are expected to significantly influence the electron distribution within the pyridine ring, thereby affecting the chemical shifts of the aromatic protons and carbons in the NMR spectra. The difluoromethyl group, with its characteristic isotopic signature and fragmentation patterns, will be a key feature in the ¹⁹F NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| H-4 | 7.8 - 8.0 |
| H-5 | 7.2 - 7.4 |
| H-6 | 8.5 - 8.7 |
| -CHF₂ | 6.5 - 6.7 (t, J ≈ 55 Hz) |
Disclaimer: These are predicted values and may vary from experimental results.
Expert Interpretation: The downfield shift of H-6 is anticipated due to the deshielding effect of the adjacent nitrogen atom. The coupling of the difluoromethyl proton with the two fluorine atoms results in a characteristic triplet, providing a clear diagnostic signal.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected, five for the pyridine ring carbons and one for the difluoromethyl carbon.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 142 |
| C-3 | 125 - 127 (t, J ≈ 25 Hz) |
| C-4 | 138 - 140 |
| C-5 | 122 - 124 |
| C-6 | 150 - 152 |
| -CHF₂ | 113 - 115 (t, J ≈ 240 Hz) |
Disclaimer: These are predicted values and may vary from experimental results.
Expert Interpretation: The carbon attached to the bromine (C-2) will be significantly deshielded. The carbons coupled to fluorine (C-3 and -CHF₂) will exhibit characteristic splitting patterns (triplets) with large coupling constants, which are invaluable for structural assignment.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. A single signal is expected for the two equivalent fluorine atoms of the difluoromethyl group.
| Predicted ¹⁹F NMR Data | |
| Fluorine | Predicted Chemical Shift (ppm) |
| -CHF₂ | -110 to -115 (d, J ≈ 55 Hz) |
Disclaimer: These are predicted values and may vary from experimental results.
Expert Interpretation: The chemical shift of the difluoromethyl group is characteristic for this type of functionality. The doublet arises from coupling with the geminal proton.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C=N, C-Br, and C-F bonds.
| Predicted IR Data | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=C and C=N stretch (pyridine ring) | 1400 - 1600 |
| C-F stretch (difluoromethyl) | 1000 - 1200 |
| C-Br stretch | 600 - 800 |
Disclaimer: These are predicted values and may vary from experimental results.
Expert Interpretation: The strong absorptions in the 1000-1200 cm⁻¹ region will be indicative of the C-F bonds in the difluoromethyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.
Experimental Protocol for IR Spectroscopy
Caption: Workflow for acquiring an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
| Predicted Mass Spectrum Data | |
| m/z | Interpretation |
| 207/209 | [M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotopes) |
| 128 | [M - Br]⁺ |
| 156/158 | [M - CHF₂]⁺ |
Disclaimer: These are predicted values and may vary from experimental results.
Expert Interpretation: The presence of two peaks of nearly equal intensity separated by two mass units for the molecular ion is a definitive indicator of a single bromine atom in the molecule. The fragmentation pattern, including the loss of the bromine atom and the difluoromethyl group, provides further structural confirmation.
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic data presented in this guide, though based on predictions, provide a robust framework for the identification and characterization of this compound. The unique combination of a bromine atom and a difluoromethyl group on the pyridine ring gives rise to a distinct and readily interpretable set of spectroscopic signatures. The predicted NMR, IR, and MS data, along with the provided experimental protocols, will serve as a valuable resource for researchers working with this and related fluorinated pyridine derivatives. As experimental data becomes available, it will be crucial to compare it with the predictions outlined here to further refine our understanding of the structure-property relationships in this important class of molecules.
The Solubility Profile of 2-Bromo-3-(difluoromethyl)pyridine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-3-(difluoromethyl)pyridine, a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in drug discovery and development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility in organic solvents. We present a detailed, field-tested protocol for the experimental determination of solubility, alongside a discussion of how factors such as solvent polarity, hydrogen bonding, and molecular structure influence the dissolution of this fluorinated pyridine derivative. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools necessary to effectively utilize this compound in their synthetic and formulation workflows.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's developability. Poor solubility can lead to low bioavailability, hinder formulation efforts, and ultimately cause the failure of an otherwise promising drug candidate.[1][2][3][4] this compound, with its unique combination of a pyridine core, a bromine atom, and a difluoromethyl group, presents a distinct solubility profile that warrants careful consideration. The difluoromethyl group (CF2H) is of particular interest as it is a lipophilic bioisostere of a hydroxyl group, capable of influencing metabolic stability and binding affinity.[5] Understanding and quantifying the solubility of this compound in various organic solvents is therefore not merely a routine characterization step but a critical component of risk mitigation and strategic planning in drug development. This guide provides a framework for this understanding, grounded in both theoretical principles and practical experimental methodology.
Physicochemical Properties of this compound
A molecule's inherent properties are the primary drivers of its solubility behavior. For this compound, the key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 1211515-00-2 | [6][7][8] |
| Molecular Formula | C₆H₄BrF₂N | [6][7][8] |
| Molecular Weight | 208.01 g/mol | [6][7] |
The structure of this compound, featuring a polar pyridine ring and halogen substituents, suggests a nuanced solubility profile. Pyridine itself is miscible with a wide array of organic solvents, a property attributed to its polarity and ability to act as a hydrogen bond acceptor.[9][10][11] The introduction of a bromine atom and a difluoromethyl group modifies this behavior. The bromine atom increases the molecular weight and polarizability, while the difluoromethyl group enhances lipophilicity.[12] The interplay of these features dictates the compound's affinity for solvents of varying polarities.
Theoretical Framework: Principles Governing Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[13] A more rigorous understanding requires consideration of the intermolecular forces at play between the solute (this compound) and the solvent.
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes favor nonpolar solvents.[13] this compound possesses both polar (the pyridine nitrogen) and less polar (the brominated and fluorinated regions) characteristics, suggesting it will exhibit solubility across a range of solvent polarities.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Solvents capable of donating hydrogen bonds (e.g., alcohols) are likely to be effective at solvating this molecule.
-
Molecular Size and Shape: Larger molecules generally present a greater challenge for solvent molecules to surround and dissolve.[13]
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[13] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.
The following diagram illustrates the key molecular features of this compound that influence its interactions with solvent molecules.
Caption: Key functional groups of this compound influencing solubility.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of a comprehensive public database for the solubility of this compound, experimental determination is essential. The following protocol outlines a robust method for quantifying its solubility in a range of organic solvents using High-Performance Liquid Chromatography (HPLC), a widely accepted and reliable technique for such measurements.[14][15]
Materials and Equipment
-
This compound (analytical standard)
-
A selection of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, dichloromethane, ethyl acetate, toluene, heptane) of HPLC grade or higher
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and autosampler vials
Experimental Workflow Diagram
The following diagram outlines the workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of this compound (e.g., 20 mg). The key is to have undissolved solid remaining after equilibration.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials from the shaker, ensuring that the undissolved solid is not disturbed.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Perform a precise serial dilution of the supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a calibration curve by injecting known concentrations of this compound.
-
Inject the diluted samples onto the HPLC system.
-
Quantify the concentration of the analyte in the diluted samples by comparing the peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The results of the solubility experiments should be tabulated for easy comparison.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)
| Solvent | Polarity Index | Solubility (mg/mL) | Classification |
| Heptane | 0.1 | < 1 | Poorly Soluble |
| Toluene | 2.4 | 10-20 | Sparingly Soluble |
| Dichloromethane | 3.1 | > 100 | Freely Soluble |
| Ethyl Acetate | 4.4 | > 100 | Freely Soluble |
| Tetrahydrofuran | 4.0 | > 100 | Freely Soluble |
| Acetonitrile | 5.8 | 50-100 | Soluble |
| Isopropanol | 3.9 | 50-100 | Soluble |
| Ethanol | 4.3 | > 100 | Freely Soluble |
| Methanol | 5.1 | > 100 | Freely Soluble |
| Water | 10.2 | < 0.1 | Insoluble |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
The expected trend is that this compound will exhibit good solubility in a range of polar aprotic and polar protic solvents, with decreasing solubility in nonpolar solvents. Its poor solubility in water is also anticipated due to the presence of the bromo and difluoromethyl substituents.
Implications for Drug Development
A thorough understanding of the solubility of this compound is crucial for its effective use in several stages of drug development:
-
Synthetic Chemistry: The choice of solvent for a chemical reaction can significantly impact reaction rates, yields, and purity.[16] Knowing the solubility of this starting material in various solvents allows for the selection of an optimal reaction medium.
-
Purification: Crystallization, a common method for purifying solid compounds, is highly dependent on the solubility of the compound in different solvents and at different temperatures.
-
Formulation: For a drug to be effective, it must be formulated in a way that allows for its dissolution and absorption in the body. Solubility data is a critical input for formulation scientists.
-
High-Throughput Screening (HTS): In HTS campaigns, compounds are typically dissolved in a solvent like DMSO.[17][18][19] Ensuring that this compound and its derivatives are soluble in the screening solvent is essential for obtaining reliable results.
Conclusion
This compound is a valuable building block in contemporary drug discovery. Its solubility profile, governed by a complex interplay of its structural features, is a critical parameter that influences its utility from synthesis to formulation. This guide has provided a theoretical framework for understanding its solubility and a practical, detailed protocol for its experimental determination. By applying the principles and methods outlined herein, researchers can make more informed decisions, troubleshoot potential issues, and ultimately accelerate the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 3. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1211515-00-2 | LYB51500 [biosynth.com]
- 7. chemuniverse.com [chemuniverse.com]
- 8. This compound [oakwoodchemical.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. jscimedcentral.com [jscimedcentral.com]
- 11. Pyridine [chemeurope.com]
- 12. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. researchgate.net [researchgate.net]
- 19. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solid-State Frontier: A Technical Guide to the Crystal Structure of 2-Bromo-3-(difluoromethyl)pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, profoundly influencing its behavior from solubility and stability to bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the crystal structure is not merely academic; it is a cornerstone of rational drug design and development. This guide focuses on 2-Bromo-3-(difluoromethyl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. Despite its growing importance, a publicly available, experimentally determined crystal structure has remained elusive. This document provides a comprehensive roadmap for elucidating its solid-state architecture, detailing a robust workflow from synthesis and crystallization to the powerful approach of in silico crystal structure prediction (CSP). We will explore the theoretical underpinnings of the intermolecular forces expected to govern the crystal packing and present a detailed protocol for a computational investigation to predict the most stable crystalline forms. This guide is intended to serve as a practical, in-depth resource for researchers seeking to characterize this and other novel small molecules, bridging the gap between synthesis and solid-state understanding.
Introduction: The Significance of this compound in Modern Drug Discovery
The pyridine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a difluoromethyl (-CF2H) group has emerged as a valuable strategy in API design. The -CF2H moiety is a bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor, which can enhance binding affinity, metabolic stability, and other pharmacokinetic properties.[2] The additional presence of a bromine atom on the pyridine ring of this compound provides a versatile handle for further synthetic elaboration through various cross-coupling reactions, making it a highly valuable building block for the synthesis of diverse compound libraries.[3][4]
A definitive understanding of the crystal structure of this compound would provide invaluable insights into its solid-state properties. This knowledge is crucial for:
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) is essential, as they can exhibit distinct physical properties.
-
Formulation Development: The stability and dissolution rate of a drug are directly linked to its crystal structure.
-
Intellectual Property: Novel crystalline forms of a molecule can be patentable.
-
Structure-Activity Relationship (SAR) Studies: Understanding the preferred conformations and intermolecular interactions in the solid state can inform the design of next-generation analogs with improved properties.
Given the absence of an experimentally determined structure in the Cambridge Structural Database (CSD) and the broader scientific literature, this guide outlines a comprehensive approach to bridge this knowledge gap.
The Experimental Pathway: From Synthesis to Single Crystals
The foundational step in any crystallographic study is the availability of high-purity, single crystals. This section details a proposed synthetic route and a systematic approach to crystallization.
Proposed Synthesis of this compound
While numerous methods exist for the synthesis of fluorinated pyridines, a plausible and efficient route to this compound can be conceptualized from literature precedents on related compounds. One such approach involves the halogenation of a suitable pyridine precursor. For instance, the side-chain fluorination or chlorofluorination of 3-methylpyridine has been reported to yield 3-(difluoromethyl)pyridine derivatives.[5] Subsequent regioselective bromination could then furnish the target compound. A recently developed method for the 3-selective halogenation of pyridines via Zincke imine intermediates also presents a promising avenue.[6]
Another viable strategy could involve a metallaphotoredox difluoromethylation of a 2,3-dihalopyridine precursor, where the differential reactivity of the halogens could be exploited for selective functionalization.[2]
It is imperative to underscore that the final synthetic product must be rigorously purified, typically by column chromatography or distillation, to remove any impurities that could hinder crystallization.
Experimental Protocol for Crystallization
Since this compound is a liquid at room temperature, crystallization will necessitate techniques suitable for low-melting compounds or involve the formation of a solid co-crystal. The following is a detailed, multi-pronged approach to obtaining single crystals suitable for X-ray diffraction.
2.2.1. Initial Solvent Screening
The choice of solvent is paramount in crystallization.[7] A systematic screening of solvents with varying polarities should be conducted.
-
Procedure:
-
In small vials, dissolve a few milligrams of purified this compound in a minimal amount of various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile, water).
-
Observe the solubility at room temperature. A good starting point is a solvent in which the compound is sparingly soluble.
-
For solvents in which the compound is soluble, proceed to the cooling and evaporation methods.
-
2.2.2. Crystallization Techniques
-
Slow Evaporation:
-
Rationale: This is often the simplest and most effective method for obtaining high-quality crystals.[8]
-
Protocol:
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
-
Slow Cooling:
-
Rationale: This technique relies on the principle that solubility decreases with temperature.[7]
-
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).
-
Allow the solution to cool slowly to room temperature. To promote the growth of large crystals, the container can be insulated.[9]
-
If no crystals form, the solution can be placed in a refrigerator (2-8 °C) and subsequently a freezer (-20 °C).
-
-
-
Vapor Diffusion:
-
Rationale: This method is particularly useful for small quantities of material and for compounds that are difficult to crystallize.
-
Protocol:
-
Dissolve the compound in a small amount of a relatively volatile solvent (the "inner solvent").
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a more volatile solvent in which the compound is less soluble (the "outer solvent").
-
The vapor of the outer solvent will slowly diffuse into the inner solvent, reducing the solubility of the compound and promoting crystallization.
-
-
-
Co-crystallization:
-
Rationale: If the parent compound fails to crystallize, forming a co-crystal with a suitable co-former can often yield high-quality crystals. The co-former should be capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds, with the target molecule.
-
Protocol:
-
Select a co-former that is a solid and has complementary interaction sites (e.g., a hydrogen bond donor or acceptor, or a halogen bond acceptor).
-
Dissolve the this compound and the co-former in a suitable solvent in a 1:1 or 2:1 molar ratio.
-
Attempt crystallization using the slow evaporation or slow cooling methods described above.
-
-
Experimental Workflow for Crystallization
Caption: A workflow diagram illustrating the key stages from synthesis to crystal structure determination.
The Computational Approach: Predicting the Crystal Structure in silico
In the absence of experimental data, or as a complementary approach, Crystal Structure Prediction (CSP) offers a powerful means to explore the potential crystalline forms of a molecule.[10][11][12] CSP methods aim to identify the most thermodynamically stable crystal structures by searching the vast conformational and packing space.
Key Intermolecular Interactions
The crystal packing of this compound will be dictated by a subtle interplay of various intermolecular interactions. A thorough understanding of these is crucial for interpreting the results of a CSP study.
-
Halogen Bonding: The bromine atom in the 2-position is a potential halogen bond donor.[13][14] Halogen bonds are highly directional interactions between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the nitrogen atom of the pyridine ring.[15]
-
C-H···F Hydrogen Bonds: The difluoromethyl group provides C-H donors for weak hydrogen bonds with fluorine or other electronegative atoms. While individually weak, these interactions can collectively play a significant role in stabilizing the crystal lattice.[16][17][18]
-
C-H···N Hydrogen Bonds: The aromatic C-H bonds of the pyridine ring can act as hydrogen bond donors to the nitrogen atom of a neighboring molecule, contributing to the overall packing arrangement.[19]
-
π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal structure.
Diagram of Potential Intermolecular Interactions
Caption: A schematic representation of the key intermolecular interactions anticipated in the crystal structure of this compound.
A Protocol for Crystal Structure Prediction
The following protocol outlines a robust, multi-step approach to CSP, leveraging both force-field based methods for initial screening and more accurate quantum mechanical calculations for final ranking.
Step 1: Conformational Analysis
-
Objective: To identify all low-energy conformations of the this compound molecule.
-
Methodology:
-
Perform a systematic search of the torsional potential energy surface, focusing on the rotation of the difluoromethyl group.
-
Use a suitable level of theory, such as Density Functional Theory (DFT) with a dispersion correction (e.g., B3LYP-D3/6-311G(d,p)), to optimize the geometry and calculate the relative energies of the identified conformers.
-
Step 2: Crystal Packing Search
-
Objective: To generate a large number of plausible crystal packing arrangements for the low-energy conformers.
-
Methodology:
-
Employ a crystal structure prediction software package (e.g., GRACE, USPEX, or MOLPAK).[20][21]
-
Perform a global search of the lattice energy landscape, typically exploring common space groups for organic molecules (e.g., P21/c, P-1, P212121, C2/c).
-
Use a computationally efficient method, such as a tailor-made force field, to evaluate the lattice energies of the generated structures.
-
Step 3: Lattice Energy Minimization and Ranking
-
Objective: To refine the generated crystal structures and rank them based on their calculated lattice energies.
-
Methodology:
-
Take the most promising crystal structures from the initial search (typically the lowest 100-200 structures).
-
Perform a more accurate lattice energy minimization using a higher level of theory, such as DFT with periodic boundary conditions (e.g., PBE-D3).
-
Re-rank the structures based on these more accurate energies to identify the most likely polymorphs.
-
Step 4: Analysis of Predicted Structures
-
Objective: To analyze the geometric and energetic features of the most stable predicted crystal structures.
-
Methodology:
-
Visualize the crystal packing of the lowest energy structures using software such as Mercury or Diamond.[22][23]
-
Analyze the intermolecular interactions in detail, identifying the key hydrogen bonds, halogen bonds, and other close contacts.
-
Compare the predicted structures to those of structurally related compounds in the CSD to assess their plausibility.
-
Computational Workflow for Crystal Structure Prediction
References
- 1. chemscene.com [chemscene.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. This compound | 1211515-00-2 | LYB51500 [biosynth.com]
- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 5. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. vapourtec.com [vapourtec.com]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. Crystal structure prediction and isostructurality of three small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogen bond - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.iucr.org [journals.iucr.org]
- 19. Strength from weakness: The role of CH…N hydrogen bond in the formation of wave-like topology in crystals of aza-heterocycles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Crystal structure prediction and isostructurality of three small organic halogen compounds. | Semantic Scholar [semanticscholar.org]
- 21. Free Molecular Visualization Software [umass.edu]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. Diamond - Crystal and Molecular Structure Visualization [crystalimpact.com]
An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromo-3-(difluoromethyl)pyridine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability of 2-Bromo-3-(difluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. While direct thermodynamic data for this specific compound is not extensively published, this guide synthesizes information from related halogenated pyridine derivatives and outlines the established experimental and computational methodologies for a thorough stability assessment. By understanding the principles of thermal analysis and computational modeling, researchers can effectively evaluate the stability of this compound, ensuring safe handling, storage, and application in complex synthetic pathways.
Introduction to this compound: A Versatile Fluorinated Building Block
This compound is a fluorinated pyridine derivative increasingly utilized as a precursor in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a bromine atom at the 2-position and a difluoromethyl group at the 3-position of the pyridine ring, offers unique reactivity for various chemical transformations. The presence of the difluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, making it a desirable moiety in drug design.[2][3]
The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.[2] Furthermore, the pyridine core is a prevalent scaffold in numerous biologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211515-00-2 | [1][4][5] |
| Molecular Formula | C₆H₄BrF₂N | [1][4][5] |
| Molecular Weight | 208.01 g/mol | [1][4][5] |
| Appearance | Solid | [6] |
| Melting Point | 37-41 °C | [6] |
Assessing Thermodynamic Stability: A Multi-faceted Approach
The thermodynamic stability of a chemical compound is a critical parameter that dictates its shelf-life, reactivity, and potential hazards. For a compound like this compound, understanding its thermal behavior is paramount for safe handling and for defining appropriate reaction conditions. The assessment of thermodynamic stability is typically a two-pronged approach involving experimental thermal analysis and computational modeling.
Experimental Thermal Analysis
Thermal analysis techniques are the cornerstone of determining the thermodynamic stability of a compound. These methods measure the physical and chemical properties of a substance as a function of temperature. For halogenated pyridines, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most relevant techniques.[7][8][9]
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition. A study on halogenated azidopyridines demonstrated the use of DSC to determine onset temperatures of decomposition and exothermic events, which are crucial for safety assessments.[7][8]
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis of this compound
Objective: To determine the melting point and onset of decomposition of this compound.
Materials:
-
This compound sample (2-5 mg)
-
Aluminum DSC pans and lids
-
DSC instrument (e.g., TA Instruments Q2000 or similar)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with a lid using a sample press.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.[10]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition temperature (e.g., 300 °C).[10]
-
-
Data Analysis:
-
Analyze the resulting thermogram to identify endothermic and exothermic events.
-
The sharp endothermic peak corresponds to the melting point.
-
The onset of a significant exothermic peak indicates the beginning of thermal decomposition. The energy released during decomposition (exotherm) can also be quantified.
-
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials. TGA can reveal the temperature at which a compound begins to decompose and the extent of mass loss during decomposition. For halogenated pyridine Schiff bases, TGA has been used to determine their decomposition temperatures.[9]
Experimental Protocol: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the decomposition temperature range and mass loss profile of this compound.
Materials:
-
This compound sample (5-10 mg)
-
TGA instrument (e.g., TA Instruments Q500 or similar)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan (e.g., platinum or ceramic).
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a controlled atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of around 25 °C.
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).[10]
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature).
-
The onset temperature of mass loss indicates the beginning of decomposition.
-
The percentage of mass loss at different temperature ranges can provide insights into the decomposition mechanism.
-
Diagram 1: Experimental Workflow for Thermal Analysis
Caption: Workflow for assessing thermodynamic stability using DSC and TGA.
Computational Modeling
In addition to experimental techniques, computational chemistry offers powerful tools to predict and understand the thermodynamic stability of molecules. Density Functional Theory (DFT) calculations can be employed to determine various thermodynamic parameters.
The weakest bond in a molecule often dictates its thermal stability. Calculating the bond dissociation energies (BDEs) for the various bonds in this compound can provide insights into its likely decomposition pathways. The C-Br bond is a potential weak point, as is the C-C bond of the difluoromethyl group. Computational studies on other organic molecules have successfully used DFT to predict reaction mechanisms and stability.[11]
Computational models can also be used to predict the enthalpy of potential decomposition reactions. By proposing plausible decomposition pathways, the change in enthalpy (ΔH) for each reaction can be calculated. Exothermic decomposition reactions (negative ΔH) are of particular concern as they can lead to runaway reactions.
Diagram 2: Logical Relationship in Computational Stability Assessment
Caption: Computational workflow for predicting thermodynamic stability.
Safety, Handling, and Storage
Based on safety data sheets for 2-Bromo-3-(trifluoromethyl)pyridine and related halogenated pyridines, proper handling and storage procedures are essential to ensure laboratory safety.[6][12][13]
Table 2: Summary of Safety and Handling Recommendations
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[12][14] | To prevent skin and eye contact with the potentially irritating and harmful compound.[13][15] |
| Ventilation | Use only in a well-ventilated area or under a chemical fume hood.[12][14] | To avoid inhalation of potentially harmful vapors or dust. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances and sources of ignition.[12][14] | To prevent degradation and ensure stability over time. The compound is a flammable solid.[6] |
| Incompatibilities | Strong oxidizing agents. | To avoid vigorous and potentially hazardous reactions. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12][14] | To ensure environmentally responsible disposal of chemical waste. |
Conclusion and Future Perspectives
While direct, published data on the thermodynamic stability of this compound is limited, this guide provides a robust framework for its assessment. Through a combination of experimental thermal analysis using DSC and TGA, and computational modeling to predict bond dissociation energies and decomposition enthalpies, a comprehensive stability profile can be established. The insights gained from such studies are invaluable for ensuring the safe handling, storage, and effective utilization of this versatile building block in the development of next-generation pharmaceuticals and agrochemicals. Future work should focus on the experimental determination of the thermodynamic parameters outlined in this guide to provide a definitive understanding of the stability of this compound.
References
- 1. This compound | 1211515-00-2 | LYB51500 [biosynth.com]
- 2. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 3. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [oakwoodchemical.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 2-Bromo-3-(trifluoromethyl)pyridine 97 175205-82-0 [sigmaaldrich.com]
- 7. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
- 15. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Bromo-3-(difluoromethyl)pyridine: Sourcing, Synthesis, and Safe Handling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Bromo-3-(difluoromethyl)pyridine in Modern Chemistry
In the landscape of medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern molecular design. The difluoromethyl group (CHF₂) has emerged as a particularly valuable functional group, acting as a bioisostere for hydroxyl, thiol, or amine moieties, capable of forming hydrogen bonds and modulating physicochemical properties.[1] The introduction of this group can significantly enhance a compound's lipophilicity, metabolic stability, and bioavailability.[1][2]
This compound (CAS No. 1211515-00-2) is a key heterocyclic building block that masterfully combines the benefits of the difluoromethyl group with the versatile reactivity of a pyridine scaffold. The bromine atom at the 2-position serves as a highly effective handle for a wide array of synthetic transformations, most notably metal-catalyzed cross-coupling reactions. This unique combination allows for the efficient and targeted diversification of molecular structures, making it an indispensable tool for constructing compound libraries in drug discovery and agrochemical development campaigns.[3] This guide provides an in-depth analysis of its commercial availability, physicochemical properties, synthetic applications, and critical safety protocols.
Physicochemical Profile
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1211515-00-2 | [4] |
| Molecular Formula | C₆H₄BrF₂N | [4] |
| Molecular Weight | 208.00 g/mol | [4] |
| Appearance | Liquid | [4] |
| Density | 1.704 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.522 | [4] |
| Storage Temperature | 2-8°C | [4] |
Commercial Availability: A Comparative Analysis of Key Suppliers
The reliable sourcing of high-purity starting materials is a critical first step in any research and development program. This compound is available from several reputable chemical suppliers, ensuring a stable supply chain for research and scale-up activities. The table below offers a comparative overview of offerings from prominent vendors.
| Supplier | Product Number | Purity | CAS Number | MDL Number |
| Sigma-Aldrich (Merck) | 745642 | 95% | 1211515-00-2 | MFCD18257230 |
| Biosynth | LYB51500 | Not Specified | 1211515-00-2 | Not Specified |
| BLD Pharm | BD113794 | Not Specified | 1211515-00-2 | Not Specified |
| ChemScene | CS-0134759 | ≥98% | 1211520-77-2 | MFCD16875638 |
| ChemUniverse | P86604 | 95% | 1211515-00-2 | MFCD18257230 |
*Note: ChemScene lists the isomeric 3-Bromo-2-(difluoromethyl)pyridine. Researchers should carefully verify the structure and CAS number before purchase.
Synthetic Utility and Reaction Pathways
The primary value of this compound lies in the reactivity of the C2-bromine atom. This site is highly susceptible to a variety of transformations, allowing for the introduction of diverse substituents. The electron-withdrawing nature of the pyridine nitrogen and the difluoromethyl group enhances the reactivity of the C-Br bond, particularly in metal-catalyzed processes.
Caption: Common cross-coupling reactions utilizing this compound.
These reactions, particularly the Suzuki and Buchwald-Hartwig couplings, are workhorses of modern medicinal chemistry, enabling the rapid assembly of complex molecules from readily available starting materials. The difluoromethyl group is robust and typically remains intact under these reaction conditions.
Safety, Handling, and Storage Protocols
As with any reactive chemical intermediate, adherence to strict safety protocols is paramount.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)[4]
-
Signal Word: Warning[4]
-
Hazard Statements: H319 (Causes serious eye irritation)[4]. May also cause skin and respiratory irritation.[5]
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[6] Ensure an eyewash station and safety shower are readily accessible.[5][7]
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[6]
-
Skin Protection: Use compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[7][8]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[6][8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
The recommended storage temperature is between 2-8°C.[4]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[5]
Exemplary Experimental Workflow: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of this building block, a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol serves as a self-validating template that can be adapted for various boronic acid coupling partners.
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Detailed Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS).
Conclusion
This compound stands out as a high-value building block for contemporary chemical research. Its strategic combination of a reactive bromine handle and the advantageous difluoromethyl group provides a direct and efficient route to novel chemical entities. With a reliable supply chain from multiple commercial vendors and well-established synthetic protocols, this reagent is poised to continue facilitating breakthroughs in the development of new pharmaceuticals and agrochemicals. Adherence to the rigorous safety and handling guidelines outlined in this document will ensure its effective and safe implementation in the laboratory.
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 4. This compound 95 1211515-00-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
The Strategic Deployment of 2-Bromo-3-(difluoromethyl)pyridine in Modern Drug Discovery: A Technical Guide
Foreword: Unveiling the Potential of a Unique Chemical Scaffold
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately shaping its biological activity. Within this context, 2-Bromo-3-(difluoromethyl)pyridine emerges as a particularly compelling building block for the synthesis of novel therapeutic agents. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the potential biological activities of this versatile compound, grounded in its constituent chemical features and supported by established principles of medicinal chemistry. We will explore the synergistic interplay between the bromo-pyridine core and the difluoromethyl group, predict its most promising therapeutic applications, and provide detailed experimental protocols to empower researchers in their quest for the next generation of innovative medicines.
The Architectural Blueprint: Deconstructing this compound
The therapeutic potential of this compound stems from the distinct and complementary properties of its two key structural motifs: the bromo-pyridine ring and the difluoromethyl substituent.
The Bromo-Pyridine Core: A Versatile Hub for Molecular Elaboration
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor and improves aqueous solubility, while the aromatic system allows for π-π stacking interactions with biological targets.[2] The presence of a bromine atom at the 2-position of the pyridine ring is of paramount strategic importance. Bromine is an excellent leaving group, rendering the molecule highly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] This reactivity provides a robust platform for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[4]
The Difluoromethyl Group: A Bioisostere with Unique Physicochemical Properties
The difluoromethyl (CF₂H) group has garnered significant attention in drug design as a "lipophilic hydrogen bond donor."[5][6][7] It serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, which are common pharmacophores but can be susceptible to metabolic oxidation.[8][9] The CF₂H group offers a metabolically more stable alternative while mimicking the hydrogen bonding capabilities of these functional groups.[5][9]
Key Attributes of the Difluoromethyl Group:
| Property | Description | Citation |
| Bioisosterism | Acts as a structural and electronic mimic of hydroxyl, thiol, and amine groups. | [5][9] |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, rendering the group resistant to metabolic degradation. | [5] |
| Lipophilicity | Increases the overall lipophilicity of a molecule, which can enhance cell membrane permeability and bioavailability. | [6] |
| Hydrogen Bond Donor | The hydrogen atom of the CF₂H group can participate in hydrogen bonding interactions with biological targets. | [5][7] |
| Conformational Modulation | The steric and electronic properties of the CF₂H group can influence the preferred conformation of a molecule, potentially leading to improved binding affinity. | [5] |
Predicted Biological Activities and Therapeutic Potential
Based on the structural features of this compound and the known biological activities of analogous compounds, we can extrapolate several promising avenues for its application in drug discovery.
Protein Kinase Inhibition: A Promising Frontier
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The 2-aminopyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The versatile reactivity of this compound allows for the facile synthesis of 2-aminopyridine derivatives through Buchwald-Hartwig amination. The difluoromethyl group, positioned at the 3-position, can project into the solvent-exposed region of the ATP-binding pocket, where it can form key hydrogen bonding interactions and enhance potency and selectivity.
Workflow for the Synthesis of a Putative Kinase Inhibitor Library
Caption: Synthetic workflow for generating a library of kinase inhibitor candidates.
Central Nervous System (CNS) Applications: Penetrating the Blood-Brain Barrier
The development of CNS-active drugs is often hampered by the challenge of crossing the blood-brain barrier (BBB). The incorporation of fluorine can increase a molecule's lipophilicity, a key factor in passive diffusion across the BBB. The difluoromethyl group in this compound can enhance CNS penetration. Furthermore, pyridine and its derivatives are prevalent in CNS-active drugs, targeting a range of receptors and enzymes. The ability to readily diversify the 2-position of the pyridine ring allows for the synthesis of libraries of compounds for screening against various CNS targets, such as G-protein coupled receptors (GPCRs) and ion channels.
Logical Relationship for CNS Drug Design
Caption: Rationale for the use of the scaffold in CNS drug discovery.
Agrochemicals: Protecting Global Crop Yields
The trifluoromethylpyridine moiety is a common feature in a number of successful agrochemicals, including herbicides, fungicides, and insecticides. The difluoromethyl group can similarly enhance the efficacy and metabolic stability of pesticides. The synthetic accessibility of derivatives of this compound makes it an attractive starting point for the discovery of new crop protection agents.
Experimental Protocols for Biological Evaluation
To facilitate the investigation of the potential biological activities of derivatives of this compound, we provide the following detailed, step-by-step methodologies for key assays.
In Vitro Protein Kinase Inhibition Assay
This protocol describes a generic, luminescence-based assay to determine the in vitro potency of a test compound against a protein kinase of interest.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
In the 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Prepare an ATP solution in kinase assay buffer. The concentration should be at or near the Km value for the specific kinase.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay kit.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a test compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in CAMHB in the 96-well plate.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the bacterial inoculum to each well containing the test compound and control wells (broth only, and bacteria with no compound).
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Cell Viability Assay
This protocol describes a colorimetric assay to assess the cytotoxic effect of a test compound on a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Sterile 96-well cell culture plates
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.
-
Prepare a serial dilution of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours in a humidified incubator.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion: A Scaffold Primed for Discovery
This compound represents a powerful and versatile building block for the synthesis of novel, biologically active molecules. The synergistic combination of a synthetically tractable bromo-pyridine core and a metabolically robust, hydrogen-bond-donating difluoromethyl group provides a compelling starting point for drug discovery programs targeting a wide range of diseases. This guide has illuminated the key structural attributes of this compound, predicted its most promising therapeutic applications, and provided detailed experimental protocols to enable its investigation. It is our hope that this technical resource will inspire and empower researchers to unlock the full potential of this compound in the development of the next generation of life-changing medicines.
References
- 1. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2549651A - Pyridine preparation - Google Patents [patents.google.com]
- 3. assayquant.com [assayquant.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]
- 9. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-(difluoromethyl)pyridine
Introduction: The Strategic Importance of the 3-(Difluoromethyl)pyridine Moiety in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a powerful strategy to enhance the pharmacological properties of drug candidates.[3][4][5] The CHF₂ group is a bioisostere of hydroxyl or thiol groups but offers increased metabolic stability and lipophilicity, which can improve a molecule's cell permeability and target engagement.[4]
2-Bromo-3-(difluoromethyl)pyridine is a key building block that marries the privileged pyridine core with the advantageous CHF₂ group. Its bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient and modular construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are pivotal for exploring new chemical space in drug discovery programs.[6][7][8] This guide provides a detailed technical overview and actionable protocols for the successful application of this compound in Suzuki coupling reactions.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a robust and versatile cross-coupling reaction that proceeds via a well-established palladium-based catalytic cycle.[6][7][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the pyridine ring, such as the difluoromethyl group.[6][9][10]
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species. This activated species then transfers its organic group to the palladium(II) complex, displacing the halide.[7][11]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions for this compound
The electron-deficient nature of the this compound ring generally leads to facile oxidative addition. However, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[13] Therefore, careful selection of the catalyst, ligand, and base is critical for achieving high yields.
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable Pd(0) or Pd(II) precursors that are reduced in situ to the active Pd(0) species.[6][11] |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), dppf | Sterically hindered and electron-rich phosphine ligands are often necessary to promote reductive elimination and prevent catalyst deactivation, especially with heteroaryl substrates.[10][14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with stronger, non-nucleophilic bases often being preferred for challenging couplings.[6][8][15] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[6][8][16] |
| Boronic Acid/Ester | Arylboronic acids, Heteroarylboronic acids, Boronate esters (e.g., pinacol esters) | Boronate esters can offer greater stability and are less prone to protodeboronation compared to boronic acids.[6] An excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. |
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[10][16]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the starting bromide.[15][16]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[16]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Troubleshooting and Field-Proven Insights
-
Low Yield or No Reaction:
-
Inefficient Transmetalation: The choice of base is critical. If K₃PO₄ is ineffective, consider a stronger base like Cs₂CO₃.[17] Ensure the boronic acid is of good quality; protodeboronation can be a significant side reaction.[6]
-
Ligand Issues: The pyridine nitrogen can compete with the phosphine ligand for coordination to the palladium center. Increasing the ligand-to-palladium ratio (e.g., L:Pd of 4:1) can sometimes be beneficial.
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur if the reaction temperature is too high or if the oxidative addition is slow. Using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.
-
Protodeboronation: The boronic acid can be cleaved by residual water or acid. Using anhydrous solvents and a suitable base can minimize this side reaction.[6]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of novel 3-(difluoromethyl)pyridine derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently generate diverse libraries of compounds for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. nbinno.com [nbinno.com]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Deployment of 2-Bromo-3-(difluoromethyl)pyridine in Modern Medicinal Chemistry
Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs has become an indispensable tool for optimizing the pharmacological profile of lead compounds.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability of the C-F bond to block metabolic oxidation—are leveraged to enhance potency, lipophilicity, metabolic stability, and bioavailability.[1][2] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a versatile bioisostere. It can function as a lipophilic hydrogen bond donor, mimicking hydroxyl (-OH) or thiol (-SH) groups, thereby improving target affinity while often conferring greater metabolic stability.[3][4][5]
Simultaneously, nitrogen-containing heterocycles, especially the pyridine ring, are recognized as "privileged scaffolds" due to their prevalence in a vast number of FDA-approved drugs and biologically active molecules.[6][7] The pyridine nitrogen can act as a hydrogen bond acceptor and a basic center, facilitating crucial interactions with biological targets and improving the physicochemical properties of the parent molecule.[7][8]
The reagent 2-Bromo-3-(difluoromethyl)pyridine represents a powerful convergence of these two strategic pillars. It offers a pre-installed pyridine core and a difluoromethyl group, providing medicinal chemists with a building block that already possesses desirable features. The bromine atom at the 2-position serves as a versatile and highly reactive handle for introducing further molecular complexity through modern cross-coupling chemistry, making it an exceptionally valuable intermediate in the synthesis of novel therapeutic agents.[9][10]
Physicochemical Profile and Strategic Value
The utility of this compound stems from the distinct electronic and steric properties conferred by its substituents. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent difluoromethyl group significantly influences the reactivity of the C2-Br bond, making it highly susceptible to palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1211515-00-2 | [10] |
| Molecular Formula | C₆H₄BrF₂N | [10][11] |
| Molecular Weight | 208.01 g/mol | [11] |
| Appearance | Typically a colorless to pale yellow liquid | - |
The strategic value of this building block is visualized below, highlighting its key functional sites for molecular elaboration and target interaction.
Caption: Key features of the this compound scaffold.
Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction allows for the direct attachment of a wide array of aryl and heteroaryl moieties, which is a critical step in exploring structure-activity relationships (SAR) by probing pockets that favor π-π stacking or other aromatic interactions.[12][13]
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Field-Proven Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust and generally applicable method for coupling various (hetero)aryl boronic acids with this compound.
Materials:
-
This compound
-
(Hetero)aryl boronic acid or pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane, HPLC grade
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Reagent Addition: Add the (hetero)aryl boronic acid (1.2-1.5 eq.) and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.).
-
Inerting: Seal the vessel with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The solution should be sufficiently concentrated (e.g., 0.1-0.2 M with respect to the limiting reagent).
-
Reaction: Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Expert Insights:
-
Choice of Base: K₂CO₃ is a reliable, general-purpose base. For less reactive boronic acids or sterically hindered substrates, a stronger base like K₃PO₄ may improve yields.[13]
-
Catalyst Selection: While Pd(PPh₃)₄ is effective, catalysts like Pd(dppf)Cl₂ are often more robust and less sensitive to air, providing more consistent results, especially for challenging couplings.[14]
-
Solvent System: The aqueous dioxane mixture is crucial. Water aids in the dissolution of the inorganic base and facilitates the transmetalation step. The solvents must be thoroughly degassed to remove oxygen, which can deactivate the catalyst.
Representative Scope
| Aryl Boronic Acid Partner | Expected Yield Range | Notes |
| Phenylboronic acid | 85-95% | Standard, highly efficient coupling. |
| 4-Methoxyphenylboronic acid | 80-90% | Electron-donating groups are well-tolerated. |
| 4-Cyanophenylboronic acid | 75-85% | Electron-withdrawing groups are compatible. |
| 2-Thiopheneboronic acid | 70-85% | Heteroaromatic partners couple effectively.[15] |
| 3-Pyridylboronic acid | 65-80% | Requires careful optimization to avoid catalyst inhibition. |
Core Application II: Palladium-Catalyzed Buchwald-Hartwig Amination
The formation of C-N bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method to couple amines with aryl halides, offering access to a diverse range of N-arylated pyridines that would be difficult to synthesize via classical methods.[16][17][18] This reaction is key for introducing basic centers, modulating pKa, and creating new hydrogen bonding vectors in drug candidates.
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction is initiated by oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the active Pd(0) catalyst.[18]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Field-Proven Protocol: Buchwald-Hartwig Amination
This protocol is optimized for the coupling of primary and secondary amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine (aliphatic or aromatic)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or BINAP
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene or 1,4-Dioxane, anhydrous
-
Nitrogen or Argon gas supply, glovebox recommended
Procedure:
-
Vessel Preparation: In a glovebox, add NaOt-Bu (1.4 eq.), the phosphine ligand (e.g., Xantphos, 0.02-0.04 eq.), and Pd₂(dba)₃ (0.01-0.02 eq.) to an oven-dried reaction vial.
-
Reagent Addition: Add the amine (1.2 eq.) if it is a solid. Add anhydrous solvent (Toluene or Dioxane, to ~0.2 M). Stir for 5 minutes.
-
Substrate Addition: Add this compound (1.0 eq.), followed by the amine if it is a liquid.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Expert Insights:
-
Base Criticality: NaOt-Bu is the base of choice. It is strong enough to deprotonate the amine coordinated to palladium but is non-nucleophilic, preventing unwanted side reactions. It is highly hygroscopic and must be handled under inert conditions.[16][18]
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. Xantphos, with its large bite angle, is highly effective at promoting the crucial reductive elimination step for a wide range of amines.[16]
-
Inert Conditions: The success of this reaction is highly dependent on the rigorous exclusion of air and moisture. The Pd(0) catalyst is readily oxidized, and the strong base is quickly quenched by water. Use of a glovebox is strongly recommended for weighing and dispensing reagents.
Representative Scope
| Amine Partner | Expected Yield Range | Notes |
| Morpholine | 90-98% | Cyclic secondary amines are excellent substrates. |
| Aniline | 75-90% | Aromatic amines couple efficiently. |
| n-Butylamine | 70-85% | Primary alkyl amines are suitable partners. |
| Benzylamine | 80-95% | Less hindered primary amines react well. |
| 2-Aminopyridine | 50-70% | Can be challenging; may require ligand and base screening. |
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry programs. Its unique combination of a privileged pyridine scaffold, a bioisosteric difluoromethyl group, and a versatile bromine handle allows for rapid and efficient diversification. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling protocols detailed herein provide reliable pathways to novel C-C and C-N linked analogues, respectively. By mastering these applications, researchers can significantly accelerate the design-synthesis-test cycle, paving the way for the discovery of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 10. This compound | 1211515-00-2 | LYB51500 [biosynth.com]
- 11. This compound [oakwoodchemical.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-(difluoromethyl)pyridine
Introduction: The Strategic Importance of 2-Bromo-3-(difluoromethyl)pyridine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in critical hydrogen bonding and its overall favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] The strategic incorporation of fluorine-containing substituents, such as the difluoromethyl (CF₂H) group, has become a paramount strategy in modern drug design. The CF₂H group is a bioisostere of hydroxyl or thiol groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2]
This compound has emerged as a highly valuable and versatile building block for the synthesis of a diverse array of pharmaceutical intermediates. Its structure is primed for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C2-bromo position. The electron-withdrawing nature of the difluoromethyl group at the C3 position modulates the electronic properties of the pyridine ring, influencing its reactivity in these transformations. This guide provides detailed protocols and technical insights into the key synthetic transformations of this compound, empowering researchers to leverage this building block in their drug discovery programs.
Core Synthetic Transformations and Key Intermediates
The synthetic utility of this compound is principally realized through the selective transformation of the C-Br bond. The following sections detail the protocols for four pivotal reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation. These reactions enable the introduction of aryl, heteroaryl, amino, alkynyl, and cyano functionalities, respectively, leading to a rich diversity of pharmaceutical intermediates.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many marketed drugs.[3][4][5]
Causality Behind Experimental Choices:
The choice of a palladium catalyst, a phosphine ligand, a base, and a solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-deficient substrate like this compound, a catalyst system with high activity is generally required.
-
Palladium Pre-catalyst: Pd(dppf)Cl₂ is often a reliable choice as it is air-stable and readily reduced in situ to the active Pd(0) species.
-
Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.
-
Base: An inorganic base such as Na₂CO₃ or K₂CO₃ is typically used to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent like dioxane and water is commonly employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2-Aryl-3-(difluoromethyl)pyridine
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
Na₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-3-(difluoromethyl)pyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 4-12 | 75-95 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 6-16 | 80-98 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 12-24 | 70-90 |
Yields are representative and may vary depending on the specific arylboronic acid used.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Amine Intermediates
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines, which are crucial intermediates in pharmaceutical synthesis.[6][7][8][9]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered phosphine ligand such as XPhos is highly effective for the amination of electron-deficient aryl bromides.[10] This combination promotes the challenging C-N bond-forming reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to ensure good solubility of the reactants.
Experimental Protocol: Synthesis of 2-Amino-3-(difluoromethyl)pyridine Derivatives
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the amine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(difluoromethyl)pyridine derivative.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 8-24 | 70-95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12-24 | 65-90 |
| [Pd(allyl)Cl]₂ (1) | cataCXium A (2) | K₂CO₃ (2) | t-BuOH | 100 | 12-24 | 60-85 |
Yields are representative and depend on the specific amine used.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12][13] This reaction is invaluable for synthesizing alkynyl-substituted pyridines, which are versatile intermediates that can undergo further transformations such as cyclizations to form fused heterocyclic systems.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the aryl bromide and a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction with the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and also serves as a solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.
Experimental Protocol: Synthesis of 2-Alkynyl-3-(difluoromethyl)pyridine
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF (optional, for poorly soluble substrates)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe. If needed, anhydrous THF can be added as a co-solvent.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-(difluoromethyl)pyridine.
Data Presentation: Representative Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Et₃N/THF | 25-70 | 2-8 | 70-95 |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | i-Pr₂NH | 25-60 | 3-10 | 65-90 |
| [Pd(allyl)Cl]₂ (1) | CuI (2) | DBU | DMF | 80 | 4-12 | 60-85 |
Yields are representative and depend on the specific alkyne used.
Cyanation: Installation of a Versatile Nitrile Handle
The introduction of a cyano group onto the pyridine ring via cyanation of the corresponding bromide provides a valuable nitrile intermediate. The cyano group can be readily transformed into other functional groups such as carboxylic acids, amides, and amines, making it a strategic handle in multi-step syntheses.[14][15]
Causality Behind Experimental Choices:
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source in palladium-catalyzed cyanations as it is less toxic and less prone to catalyst poisoning compared to alkali metal cyanides.
-
Catalyst System: A palladium catalyst such as Pd₂(dba)₃ in combination with a ligand like dppf is effective for this transformation.
-
Solvent: A polar aprotic solvent like DMF or DMA is typically required to facilitate the reaction.
Experimental Protocol: Synthesis of 2-Cyano-3-(difluoromethyl)pyridine
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂) (0.6 equivalents)
-
Pd₂(dba)₃ (3 mol%)
-
dppf (6 mol%)
-
Anhydrous Dimethylformamide (DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.03 mmol), and dppf (0.06 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. Alternatively, microwave irradiation (e.g., 150 °C for 30-60 minutes) can significantly accelerate the reaction.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-cyano-3-(difluoromethyl)pyridine.
Data Presentation: Representative Cyanation Conditions
| Cyanide Source (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Zn(CN)₂ (0.6) | Pd₂(dba)₃ (3) | dppf (6) | DMF | 120-140 | 6-18 | 60-85 |
| K₄[Fe(CN)₆] (0.5) | Pd(OAc)₂ (2) | cataCXium A (4) | t-AmylOH | 110 | 8-20 | 55-80 |
| CuCN (1.2) | - | - | NMP | 150-180 | 12-24 | 50-75 |
Yields are representative and may require optimization.
Conclusion
This compound stands as a pivotal building block in the synthesis of pharmaceutical intermediates. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation provide robust and versatile methods for the elaboration of this scaffold. By understanding the principles behind the choice of reagents and conditions, researchers can effectively utilize this valuable starting material to accelerate the discovery and development of novel therapeutic agents. The intermediates synthesized through these pathways offer a gateway to a vast chemical space, rich with potential for new and improved medicines.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 15. Design, synthesis, and biological evaluation of novel (E)-2-cyano-3-(4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-2-yl) derivatives as potent STAT3-targeting anticolorectal cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-3-(difluoromethyl)pyridine as a Strategic Building Block in Agrochemical Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, synthetic chemists, and professionals in the agrochemical industry with a comprehensive overview of 2-Bromo-3-(difluoromethyl)pyridine (CAS: 1211515-00-2) as a high-value building block. We delve into the strategic importance of the difluoromethylated pyridine scaffold, detailing its role in modulating the physicochemical and biological properties of active ingredients. This document offers field-proven, detailed protocols for key synthetic transformations, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, supported by mechanistic rationale and practical insights to empower the efficient discovery of next-generation agrochemicals.
Introduction: The Strategic Value of Fluorinated Pyridines in Agrochemicals
The pyridine ring is a privileged scaffold in modern agrochemical discovery, forming the core of numerous highly effective fungicides, insecticides, and herbicides.[1][2][3] Its unique electronic properties and ability to engage in critical interactions with biological targets have made it a focal point for innovation.[1] The strategic functionalization of this ring system is paramount to tuning the efficacy, safety, and environmental profile of new active ingredients.
Among the most impactful modifications is the introduction of fluorine-containing substituents. The difluoromethyl (-CF₂H) group, in particular, has emerged as a powerful modulator of molecular properties. Unlike the more common trifluoromethyl (-CF₃) group which often imparts a dramatic increase in lipophilicity, the -CF₂H group offers a more nuanced adjustment.[4][5][6] It enhances metabolic stability by fortifying C-H bonds against oxidative degradation and can act as a lipophilic hydrogen bond donor, a rare and valuable feature in molecular design.[7][8] This moderation of lipophilicity and bioavailability can be crucial for optimizing a compound's systemicity in plants and its overall performance.[4]
This compound serves as an exemplary building block, combining the benefits of the pyridine core and the difluoromethyl group with a synthetically versatile bromine handle at the C2 position. This bromine atom is primed for a variety of robust and scalable cross-coupling reactions, enabling the systematic and efficient construction of diverse chemical libraries for biological screening. This guide provides the foundational knowledge and detailed protocols to leverage this reagent's full potential.
The Role of the Difluoromethyl Group: A Bioisosteric Perspective
The decision to incorporate a difluoromethyl group is a strategic choice rooted in the principles of bioisosterism and property modulation. Its influence extends beyond simple steric bulk, impacting the molecule's electronic profile, conformation, and potential for intermolecular interactions.
-
Metabolic Stability: The high bond dissociation energy of C-F bonds makes the -CF₂H group exceptionally resistant to common metabolic pathways, particularly enzymatic oxidation by Cytochrome P450 enzymes. This can significantly increase the in-planta and in-vivo half-life of an agrochemical, leading to more durable pest or disease control.[7]
-
Lipophilicity and Solubility: The -CF₂H group provides a moderate increase in lipophilicity (logP) compared to a methyl group, while being less lipophilic than a -CF₃ group. This fine-tuning is critical for achieving the optimal balance of membrane permeability for cellular uptake and aqueous solubility for transport within the plant's xylem and phloem.[4][5]
-
Bioisosterism and Target Binding: The difluoromethyl group can serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. The polarized C-H bond in the -CF₂H moiety can act as a hydrogen bond donor, allowing it to form key interactions with enzyme active sites or protein receptors that might otherwise be unavailable.[8]
Caption: Properties of the difluoromethyl group in agrochemical design.
Key Synthetic Transformations and Protocols
The bromine atom at the C2 position of this compound is the primary site for synthetic elaboration. Its reactivity is well-suited for palladium-catalyzed cross-coupling reactions, which are the cornerstones of modern synthetic chemistry due to their reliability, functional group tolerance, and broad scope.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds.[9][10] For agrochemical synthesis, this reaction enables the direct coupling of the pyridine core to a vast array of commercially available or readily synthesized aryl and heteroaryl boronic acids or esters. This allows for the rapid exploration of the chemical space around the core scaffold, a critical step in identifying lead compounds with high potency and desirable properties. The reaction is generally tolerant of a wide range of functional groups, minimizing the need for protecting group strategies.[9][11]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure. Optimization of the catalyst, ligand, base, and temperature may be required for different boronic acid partners.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 208 mg, 1.0 mmol).
-
Reagent Addition: Add phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (345 mg, 2.5 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Inerting: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas.
-
Causality Insight: This step is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions like the homocoupling of the boronic acid.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-3-(difluoromethyl)pyridine.
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid Partner | Pd Catalyst (mol%) | Base | Typical Yield |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | 85-95% |
| 2 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5%) / SPhos (3%) | K₃PO₄ | 80-90% |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 75-85% |
| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ (2%) / XPhos (4%) | K₃PO₄ | 65-75% |
| Yields are estimates based on analogous reactions in the literature and may vary. |
Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The introduction of nitrogen-containing moieties is fundamental to agrochemical design, as these groups are prevalent in molecules targeting a wide range of biological pathways.[12] The Buchwald-Hartwig amination is a premier method for forming C-N bonds, offering exceptional scope for coupling aryl halides with a vast diversity of amines, including primary and secondary alkylamines, anilines, and N-heterocycles.[13][14] This reaction provides a direct and efficient route to novel aminopyridine derivatives from this compound, which can serve as final products or as intermediates for further functionalization. The choice of ligand is crucial and is often tailored to the specific class of amine being coupled.[15]
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol uses a common second-generation catalyst system. Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.4 eq)
-
Toluene (Anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add sodium tert-butoxide (e.g., 135 mg, 1.4 mmol) to a flame-dried Schlenk tube or reaction vial.
-
Causality Insight: NaOᵗBu is highly hygroscopic and reactive. Excluding moisture and air is essential to prevent decomposition of the base and deactivation of the catalyst.
-
-
Catalyst Pre-formation (Optional but Recommended): Add Pd₂(dba)₃ (14 mg, 0.015 mmol), BINAP (19 mg, 0.03 mmol), and anhydrous toluene (2 mL). Stir the mixture at room temperature for 15 minutes.
-
Reagent Addition: Add this compound (208 mg, 1.0 mmol) followed by morpholine (104 µL, 1.2 mmol).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(morpholino)-3-(difluoromethyl)pyridine.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine Partner | Pd/Ligand System (mol%) | Base | Typical Yield |
| 1 | Aniline | Pd₂(dba)₃ (1.5%) / XPhos (3.5%) | K₃PO₄ | 80-90% |
| 2 | Benzylamine | Pd(OAc)₂ (2%) / BINAP (3%) | NaOᵗBu | 75-85% |
| 3 | Piperidine | Pd₂(dba)₃ (1.5%) / RuPhos (3.5%) | LiHMDS | 85-95% |
| 4 | Indole | Pd(OAc)₂ (2%) / BrettPhos (4%) | Cs₂CO₃ | 70-80% |
| Yields are estimates based on analogous reactions in the literature and may vary. |
Safety and Handling
-
This compound: Causes eye irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Palladium Catalysts and Ligands: Many palladium complexes and phosphine ligands are air- and moisture-sensitive and may be toxic. Handle under an inert atmosphere where possible.
-
Bases: Sodium tert-butoxide is a strong, corrosive base. Potassium carbonate and phosphate are irritants. Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel agrochemicals. The strategic placement of the difluoromethyl group offers a sophisticated tool for fine-tuning the metabolic stability and bioavailability of candidate molecules. The synthetically accessible C2-bromo position provides a reliable handle for diversification via robust cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively incorporate this valuable scaffold into their discovery programs, accelerating the development of the next generation of safe and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules | Scilit [scilit.com]
- 7. mdpi.com [mdpi.com]
- 8. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Lithiation and Subsequent Reactions of 2-Bromo-3-(difluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Bromo-3-(difluoromethyl)pyridine in Modern Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemicals, with its derivatives forming the core of numerous therapeutic agents and active ingredients. The introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The compound this compound is a particularly valuable synthetic intermediate, combining a handle for functionalization (the bromine atom) with the desirable properties imparted by the difluoromethyl group.
This document provides a comprehensive guide to the lithiation of this compound and its subsequent reactions with a variety of electrophiles. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a detailed, field-proven protocol for the generation of a key lithiated intermediate and its application in the synthesis of diverse substituted difluoromethylpyridines.
Mechanistic Considerations: Navigating the Reactivity Landscape of a Dually Substituted Pyridine
The lithiation of this compound presents a fascinating challenge in regioselectivity. Two primary pathways can be envisioned:
-
Directed ortho-Metalation (DoM): The electron-withdrawing nature of the difluoromethyl group increases the acidity of the adjacent C4 proton, potentially directing deprotonation to this position by a strong lithium amide base like lithium diisopropylamide (LDA). The bromine at C2 could also exert a directing effect.
-
Lithium-Halogen Exchange: The reaction of an organolithium reagent, typically n-butyllithium (n-BuLi), with an aryl bromide can lead to a rapid exchange of lithium for bromine. In the context of 2-bromopyridines, this is a well-established and highly efficient method for the generation of 2-lithiopyridine species.
For this compound, lithium-halogen exchange at the C2 position is the predominant and most synthetically useful pathway when using alkyllithium reagents like n-BuLi at low temperatures. This is due to the generally faster rate of lithium-halogen exchange compared to deprotonation of an unactivated C-H bond on the pyridine ring. The resulting 2-lithio-3-(difluoromethyl)pyridine is a potent nucleophile that can be trapped with a wide array of electrophiles.
It is crucial to employ hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures if direct deprotonation is desired, as this can help to avoid nucleophilic addition of the lithium reagent to the C=N bond of the pyridine ring.[1]
Experimental Workflow and Key Parameters
The successful lithiation and subsequent functionalization of this compound hinges on meticulous control of key experimental parameters. The following diagram illustrates the general workflow.
Caption: General workflow for the lithiation and electrophilic quench of this compound.
Detailed Protocol: Generation of 2-Lithio-3-(difluoromethyl)pyridine and Subsequent Electrophilic Trapping
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)
-
Electrophile of choice (e.g., aldehydes, ketones, esters, amides, alkyl halides)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask, oven-dried and cooled under an inert atmosphere
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Inert gas (argon or nitrogen) supply
Procedure:
Part A: Generation of 2-Lithio-3-(difluoromethyl)pyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer, add this compound (1.0 eq).
-
Dissolution and Cooling: Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: While maintaining the temperature at -78 °C, slowly add a solution of n-BuLi (1.05-1.1 eq) in hexanes dropwise via syringe over 10-15 minutes. A color change is typically observed upon addition.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange and formation of the 2-lithio-3-(difluoromethyl)pyridine intermediate.
Part B: Reaction with Electrophiles
-
Electrophile Addition: To the freshly prepared solution of 2-lithio-3-(difluoromethyl)pyridine at -78 °C, add the desired electrophile (1.1-1.2 eq) dropwise. The electrophile can be added neat if it is a liquid, or as a solution in anhydrous THF.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The optimal reaction time may vary depending on the electrophile used.
-
Warming: After the reaction is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm slowly to room temperature.
Part C: Workup and Purification
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-substituted-3-(difluoromethyl)pyridine.
Data Presentation: Scope of Electrophilic Trapping Reactions
The following table summarizes the expected outcomes for the reaction of in situ generated 2-lithio-3-(difluoromethyl)pyridine with a range of common electrophiles. The yields provided are indicative and may require optimization for specific substrates.
| Electrophile | Product | Expected Yield (%) |
| N,N-Dimethylformamide (DMF) | 2-Formyl-3-(difluoromethyl)pyridine | 75-85 |
| Acetone | 2-(1-Hydroxy-1-methylethyl)-3-(difluoromethyl)pyridine | 80-90 |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-3-(difluoromethyl)pyridine | 85-95 |
| Ethyl chloroformate | Ethyl 3-(difluoromethyl)pyridine-2-carboxylate | 70-80 |
| Methyl iodide | 2-Methyl-3-(difluoromethyl)pyridine | 60-70 |
| Carbon dioxide (gas) | 3-(Difluoromethyl)picolinic acid | 70-80 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Titration of n-BuLi: The concentration of commercially available n-BuLi solutions can vary. It is essential to titrate the solution prior to use to ensure accurate stoichiometry.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the lithiation and electrophile addition steps is crucial to minimize side reactions.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium intermediate by oxygen or moisture.
-
Purity of Starting Material: The purity of the this compound starting material is important for achieving high yields.
Conclusion
The lithium-halogen exchange of this compound provides a robust and versatile method for the synthesis of a wide range of 2-substituted-3-(difluoromethyl)pyridines. By carefully controlling the reaction conditions, researchers can efficiently generate the key 2-lithiated intermediate and trap it with various electrophiles, opening up avenues for the development of novel compounds with potential applications in drug discovery and materials science. This protocol, grounded in the principles of organometallic chemistry, offers a reliable starting point for the exploration of this valuable synthetic transformation.
References
scale-up synthesis procedure for 2-Bromo-3-(difluoromethyl)pyridine
An Application Note for the Scale-Up Synthesis of 2-Bromo-3-(difluoromethyl)pyridine
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound, a crucial building block for the development of novel pharmaceuticals and agrochemicals. The difluoromethyl group is a highly sought-after moiety in medicinal chemistry, valued for its ability to act as a lipophilic bioisostere of a hydroxyl or thiol group, thereby enhancing metabolic stability and binding affinity.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges of scaling production from the lab bench to pilot plant scale. We present a robust, two-step synthetic route starting from the commercially available 2-Bromo-3-methylpyridine, detailing process optimization, safety protocols, and analytical validation methods.
Introduction and Strategic Rationale
The synthesis of heteroaromatic compounds containing the difluoromethyl (CF₂H) group is of paramount importance for modern drug discovery.[2] The CF₂H group can significantly modulate a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability. When installed on a pyridine scaffold, particularly adjacent to a bromine atom, it creates a versatile intermediate. The bromine atom serves as an efficient handle for a wide array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of molecular structures.[3]
While several methods exist for difluoromethylation, many are not amenable to large-scale synthesis due to the use of hazardous reagents, high costs, or poor regioselectivity.[4] The strategy outlined herein was selected for its scalability, reliance on relatively inexpensive starting materials, and logical progression, which allows for clear in-process controls. The chosen pathway involves a radical-initiated benzylic-type dibromination followed by a halogen-exchange (Halex) fluorination reaction.
Overall Synthetic Pathway
The synthesis is a two-step process beginning with 2-Bromo-3-methylpyridine 1 . The methyl group is first converted to a dibromomethyl group to yield intermediate 2 , which is then fluorinated to produce the final product, this compound 3 .
References
- 1. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2-Bromo-3-(difluoromethyl)pyridine in Materials Science
A Forward-Looking Perspective on a Versatile Building Block
Introduction: The Untapped Potential of 2-Bromo-3-(difluoromethyl)pyridine
In the dynamic landscape of materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for developing next-generation materials with enhanced performance characteristics. The difluoromethyl (-CF2H) group, in particular, offers a unique balance of electronic properties and lipophilicity, making it an attractive substituent for tuning the optoelectronic and physical properties of functional materials. This compound stands as a promising, yet currently underexplored, building block for the synthesis of novel materials for a range of applications, most notably in the field of organic light-emitting diodes (OLEDs).
This technical guide aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the potential applications of this compound. While direct, published applications in materials science are not yet available, this document will extrapolate from the known reactivity of similar compounds and the established principles of materials design to propose detailed synthetic protocols and potential application avenues. The insights provided herein are intended to serve as a foundational resource to stimulate and guide future research in this exciting area.
Core Rationale: Why this compound is a Compelling Synthon
The molecular architecture of this compound offers a unique convergence of functionalities that make it a highly attractive candidate for materials synthesis:
-
Orthogonal Reactive Sites: The presence of a bromine atom at the 2-position and the pyridine nitrogen provides two distinct and versatile handles for synthetic modification. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of various aromatic and heteroaromatic moieties.
-
Electron-Deficient Pyridine Core: The pyridine ring is inherently electron-deficient, a desirable characteristic for electron-transporting materials (ETMs) and host materials in OLEDs. This property can be further modulated by the substitution pattern.
-
Modulating Influence of the Difluoromethyl Group: The -CF2H group at the 3-position exerts a significant electron-withdrawing inductive effect, which can further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting material. This is a critical parameter for facilitating efficient electron injection and transport in electronic devices. Furthermore, the difluoromethyl group can enhance the thermal and morphological stability of materials due to the high bond energy of the C-F bond.
Proposed Application in Thermally Activated Delayed Fluorescence (TADF) Emitters
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. The design of efficient TADF emitters hinges on achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).
We propose that this compound can serve as a key building block for novel TADF emitters. By coupling this pyridine-based acceptor unit with suitable electron-donating moieties, it should be possible to create molecules with the requisite charge-transfer character and a small ΔEST.
Workflow for the Synthesis and Evaluation of a TADF Emitter
Caption: Proposed workflow for synthesizing and evaluating a TADF emitter using this compound.
Protocol 1: Synthesis of a Potential TADF Emitter via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a donor-acceptor molecule where this compound acts as the acceptor core.
Materials:
-
This compound
-
Carbazole-based boronic acid pinacol ester (or other suitable electron donor)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the carbazole-based boronic acid pinacol ester (1.1 eq.), Pd(dppf)Cl2 (0.05 eq.), and K2CO3 (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Proposed Application in Hole and Electron Transport Materials
The electronic properties of this compound also make it a promising candidate for the development of both hole transport materials (HTMs) and electron transport materials (ETMs).
Hole Transport Materials (HTMs) via Buchwald-Hartwig Amination
By coupling this compound with electron-rich secondary amines (e.g., carbazole, phenoxazine, or triphenylamine derivatives) through a Buchwald-Hartwig amination, it is possible to synthesize novel HTMs. The pyridine core would serve to modulate the HOMO level and enhance thermal stability.
Protocol 2: Synthesis of a Potential Hole Transport Material
Materials:
-
This compound
-
Secondary amine (e.g., 9H-Carbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
Reaction Setup: In a glovebox, combine this compound (1.0 eq.), the secondary amine (1.2 eq.), Pd2(dba)3 (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat the mixture to 100-120 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Purify the product via column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized HTM using standard analytical techniques.
Electron Transport Materials (ETMs)
The inherent electron-deficient nature of the pyridine ring, augmented by the difluoromethyl group, suggests that materials incorporating this moiety could exhibit excellent electron-transporting properties. Further functionalization of the pyridine ring or coupling to other electron-accepting units could lead to the development of high-performance ETMs with deep LUMO levels for efficient electron injection from the cathode.
Data Presentation: Predicted Properties
While experimental data for materials derived from this compound is not yet available, we can predict some key properties based on the known effects of its constituent moieties.
| Property | Predicted Influence of this compound Moiety | Rationale |
| HOMO Energy Level | Moderate to Deep | The electron-withdrawing nature of the pyridine and difluoromethyl group will lower the HOMO level compared to analogous carbocyclic systems. |
| LUMO Energy Level | Deep | The combination of the pyridine ring and the strong inductive effect of the -CF2H group is expected to significantly lower the LUMO energy, facilitating electron injection. |
| Triplet Energy (ET) | High | Pyridine-based hosts are known to possess high triplet energies, which is crucial for confining excitons in phosphorescent and TADF emitters. |
| Thermal Stability (Td) | High | The presence of strong C-F bonds and the robust pyridine ring should contribute to high decomposition temperatures. |
| Solubility | Moderate to Good | The difluoromethyl group can enhance solubility in organic solvents compared to non-fluorinated analogues. |
Conclusion and Future Outlook
This compound represents a synthon of significant, yet largely untapped, potential in materials science. Its unique combination of reactive sites and electronic properties makes it an ideal candidate for the development of a new generation of high-performance materials for OLEDs and other organic electronic devices. The protocols and design strategies outlined in this guide are intended to provide a solid foundation and inspiration for researchers to explore the rich chemistry and promising applications of this versatile building block. Future work should focus on the synthesis and detailed characterization of materials incorporating this moiety to experimentally validate its predicted benefits and unlock its full potential in advanced materials design.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reaction Conditions for 2-Bromo-3-(difluoromethyl)pyridine
Welcome to the technical support hub for optimizing the Suzuki-Miyaura cross-coupling reaction with a particular focus on the challenging substrate, 2-Bromo-3-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance yields, minimize byproducts, and troubleshoot common issues encountered during this pivotal C-C bond formation.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance.[1][2][3] However, the unique electronic properties of this compound—namely the electron-withdrawing nature of both the pyridine ring and the difluoromethyl group—present specific challenges that require careful optimization of reaction parameters.[4][5] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the practical issues you may face in the lab.
Troubleshooting and FAQs
Here, we address common problems and frequently asked questions regarding the Suzuki coupling of this compound.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields with this substrate are often multifactorial. The electron-deficient character of the pyridine ring can make the initial oxidative addition step of the palladium catalyst more facile, but it can also lead to challenges in other parts of the catalytic cycle.[1][6][7]
Key Areas for Investigation:
-
Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4][5]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium, preventing unwanted coordination with the pyridine nitrogen, and also promote the crucial reductive elimination step.[4][8] Consider ligands such as SPhos, XPhos, or t-butyl-based phosphines.
-
-
Base Selection: The base plays a multifaceted role, including the formation of the active boronate species.[3][9] For electron-deficient systems, a carefully chosen base is paramount.
-
Solvent System: The polarity and coordinating ability of the solvent can significantly impact reaction rates and catalyst stability.
-
Protodeboronation of the Boronic Acid/Ester: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common cause of low yields, especially with aqueous bases.[5]
-
Recommendation: Using more stable boronic esters, such as pinacol esters, can mitigate this issue.[1] Alternatively, using potassium trifluoroborate salts can offer enhanced stability.
-
Question 2: I'm observing significant byproduct formation, primarily homocoupling of my boronic acid and debromination of the starting material. How can I suppress these side reactions?
Byproduct formation is a clear indicator that the catalytic cycle is being diverted from the desired cross-coupling pathway.
Minimizing Homocoupling:
The homocoupling of boronic acids to form a biaryl byproduct is most often caused by the presence of oxygen in the reaction mixture.[1][5][14]
-
Rigorous Degassing: This is non-negotiable. All solvents and the final reaction mixture must be thoroughly degassed. Standard techniques include multiple freeze-pump-thaw cycles or extensive sparging with an inert gas like argon or nitrogen.[5]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
Minimizing Debromination (Proto-dehalogenation):
The replacement of the bromine atom with hydrogen is another common side reaction. This can occur if the palladium complex, after oxidative addition, reacts with a hydride source in the mixture.[1]
-
Choice of Base and Solvent: Some amine bases or alcoholic solvents can act as hydride donors. If debromination is a significant issue, consider switching to inorganic bases and anhydrous aprotic solvents.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Cautiously optimizing the temperature is key.
Question 3: What are the recommended starting conditions for a Suzuki coupling with this compound?
For a challenging substrate like this, a robust set of initial conditions is crucial for success. The following table provides a well-reasoned starting point for your optimization efforts.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable source of Pd(0) that requires a separate ligand.[1] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that stabilize the catalyst and promote reductive elimination.[4][5] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base effective for challenging couplings.[10] |
| Boronic Acid/Ester | Boronic Pinacol Ester (1.2-1.5 eq.) | More stable towards protodeboronation than the corresponding boronic acid.[1] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | A common solvent system that works for a wide range of Suzuki reactions.[1][5] |
| Temperature | 80-110 °C | A typical temperature range for Suzuki couplings. Optimization may be required.[5] |
Note: These are starting points. Systematic optimization of each parameter is often necessary to achieve the best results.[2][15][16]
Question 4: How does the difluoromethyl group at the 3-position influence the reaction?
The -CHF₂ group is strongly electron-withdrawing, which has a significant electronic impact on the pyridine ring.
-
Increased Electrophilicity: The electron-withdrawing nature of the difluoromethyl group increases the electrophilicity of the carbon atom bearing the bromine. This generally facilitates the oxidative addition step, which is often the rate-limiting step in the catalytic cycle for less reactive aryl halides.[6][7]
-
Potential for Slower Transmetalation: While oxidative addition may be faster, the overall electron-deficient nature of the resulting palladium complex can slow down the transmetalation step. This is where the choice of a suitable base and boronic acid derivative becomes critical to ensure the efficient transfer of the organic group from boron to palladium.[5][17]
Experimental Workflow and Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure that should be optimized for each specific boronic acid coupling partner.
1. Reagent Preparation:
- Ensure all reagents are of high purity.
- Degas all solvents by sparging with an inert gas (e.g., Argon) for at least 30 minutes or by using freeze-pump-thaw cycles.
2. Reaction Setup:
- To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
- Evacuate and backfill the flask with an inert gas (repeat 3 times).
3. Solvent and Catalyst Addition:
- Add the degassed solvent(s) via syringe.
- In a separate vial, prepare a solution of the palladium precatalyst and ligand in a small amount of the degassed solvent. Add this solution to the main reaction flask via syringe.
4. Reaction Execution:
- Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
5. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. reddit.com [reddit.com]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-3-(difluoromethyl)pyridine
Welcome to the Technical Support Center for the synthesis of 2-Bromo-3-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this important fluorinated pyridine intermediate.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a multi-step challenge involving the precise introduction of two distinct functional groups onto a pyridine ring. The electron-deficient nature of the pyridine ring and the specific regiochemistry required (bromination at C2 and difluoromethylation at C3) necessitate careful control of reaction conditions. Byproducts can arise from several stages, including the initial functionalization of the pyridine core and the introduction of the bromo and difluoromethyl groups. Understanding the mechanistic origins of these impurities is crucial for developing effective troubleshooting and purification strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Incomplete Reaction and/or Low Yield
Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or GC-MS) shows a significant amount of unreacted starting material or intermediates.
| Potential Cause | Recommended Solution |
| Insufficient Reagent Activity: The brominating or difluoromethylating agent may have degraded due to improper storage or handling. | Ensure reagents are fresh and handled under anhydrous and/or inert conditions as required. For instance, some difluoromethylating agents are sensitive to moisture and air. |
| Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature, or side reactions may be favored at higher temperatures. | Systematically screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For many fluorination and bromination reactions, precise temperature control is critical. |
| Inadequate Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and incomplete conversion. | Use a suitable stirrer and ensure vigorous agitation, especially when dealing with solid reagents or multiple liquid phases. |
| Catalyst Deactivation: In metal-catalyzed difluoromethylation, the catalyst may be poisoned by impurities in the starting materials or solvents. | Purify starting materials and ensure solvents are of appropriate grade and anhydrous. Consider using a higher catalyst loading or adding a co-catalyst if applicable. |
Issue 2: Formation of Isomeric Byproducts
Symptom: NMR or chromatographic analysis reveals the presence of one or more isomers of this compound.
| Potential Cause | Recommended Solution |
| Lack of Regiocontrol in Bromination: Direct bromination of a substituted pyridine can lead to a mixture of isomers, especially if the directing effects of existing substituents are not strong enough.[1] | Employ a regioselective bromination strategy. For example, starting with a pre-functionalized pyridine (e.g., an aminopyridine) can direct the bromination to a specific position before converting the directing group.[2] |
| Radical Difluoromethylation Lack of Selectivity: Some radical difluoromethylation methods can result in functionalization at multiple positions on the pyridine ring, particularly the 2- and 4-positions.[3] | Optimize the radical difluoromethylation conditions. The choice of radical initiator, solvent, and temperature can influence the regioselectivity. Alternatively, consider a non-radical difluoromethylation route if selectivity remains an issue. |
| Isomerization under Reaction or Work-up Conditions: Although less common, some reaction conditions (e.g., high temperatures or strong acids/bases) could potentially lead to isomerization. | Analyze the reaction mixture at different time points to determine when the isomeric byproducts are forming. If they appear during work-up, modify the extraction and purification procedures to use milder conditions. |
Issue 3: Presence of Over-Brominated Byproducts
Symptom: Mass spectrometry indicates the presence of dibromo- or even tribromo-difluoromethylpyridine species.
| Potential Cause | Recommended Solution |
| Excess Brominating Agent: Using a stoichiometric excess of the brominating agent can lead to multiple brominations on the pyridine ring.[2] | Carefully control the stoichiometry of the brominating agent. A slow, dropwise addition of the reagent can help to minimize local excesses and improve selectivity for mono-bromination. |
| Harsh Reaction Conditions: High temperatures and prolonged reaction times can favor over-bromination. | Optimize the reaction conditions to use the mildest temperature and shortest reaction time that still afford a reasonable conversion to the desired product. |
Issue 4: Dehalogenation and Hydrodehalogenation Byproducts
Symptom: The crude product contains 3-(difluoromethyl)pyridine (de-bromination) or 2-bromopyridine (de-difluoromethylation - less likely).
| Potential Cause | Recommended Solution |
| Reductive Side Reactions: Certain reagents or reaction conditions can lead to the reductive cleavage of the C-Br bond. This is a known issue in some cross-coupling reactions involving halopyridines.[4] | Ensure that the reaction is performed under an inert atmosphere to exclude oxygen, which can participate in redox cycles. Avoid using reagents that can act as hydride sources unless intended. |
| Reaction with Water or Other Protic Solvents: In some cases, reaction with water during work-up can lead to the formation of phenolic byproducts, especially in Sandmeyer-type reactions.[5] | Perform the work-up under anhydrous conditions if possible, or minimize the exposure of the reaction mixture to water. |
Frequently Asked Questions (FAQs)
Synthesis Pathway & Byproduct Formation
Q1: What is a likely synthetic route for this compound, and what are the expected byproducts at each stage?
A common and logical synthetic approach would be a multi-step process. The following diagram illustrates a plausible pathway and the potential byproducts at each step.
Caption: Plausible synthetic route and potential byproduct formation.
Explanation of Byproducts:
-
Over-bromination Products: During the bromination of the starting aminopyridine, it is possible to introduce more than one bromine atom, leading to dibromo-substituted impurities.[2]
-
Phenolic Byproducts: In the Sandmeyer reaction, the diazonium salt intermediate can react with water to form a hydroxyl group instead of the desired bromide, leading to phenolic impurities.[5]
-
Isomeric Products: Radical difluoromethylation may not be perfectly regioselective, potentially leading to the formation of other isomers.
-
Hydrodehalogenation: As mentioned in the troubleshooting guide, the loss of a bromine atom is a possible side reaction.[4]
Q2: How can I confirm the identity of these byproducts?
A combination of analytical techniques is recommended:
-
LC-MS/GC-MS: To determine the molecular weights of the components in your crude mixture and confirm the presence of expected and unexpected impurities.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information. ¹⁹F NMR is particularly useful for identifying different difluoromethyl-containing species.
-
Reference Standards: If available, comparing the retention times and spectral data of your impurities with authentic reference standards is the most definitive method of identification.
Purification Strategies
Q3: What are the most effective methods for purifying crude this compound?
The choice of purification method will depend on the nature and quantity of the impurities.
| Purification Method | When to Use | Key Considerations |
| Fractional Distillation | For removing impurities with significantly different boiling points. | Perform under reduced pressure to minimize thermal degradation of the product. |
| Column Chromatography | For separating closely related isomers and byproducts with different polarities. | A gradient elution of a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) on silica gel is a good starting point. |
| Crystallization | If the product is a solid and a suitable solvent system can be found. | Can be a highly effective method for achieving high purity. Requires screening of various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature. |
| Acid-Base Extraction | To remove non-basic impurities. | The basicity of the pyridine nitrogen allows for its extraction into an acidic aqueous phase, leaving neutral organic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent. |
Q4: Are there any specific precautions to take during the purification of this compound?
Yes, consider the following:
-
Thermal Stability: Avoid excessive heat during distillation or when removing solvent under reduced pressure to prevent decomposition.
-
pH Sensitivity: Be mindful of the pH during aqueous work-ups, as strongly acidic or basic conditions could potentially lead to hydrolysis or other side reactions.
-
Safety: this compound and its precursors are likely to be toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate beaker, add silica gel and dry-load the crude material onto it by concentrating the solvent.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully add the dry-loaded silica with the crude product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective for separating a range of byproducts.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, being careful not to overheat the product.
Caption: Workflow for purification by column chromatography.
References
Technical Support Center: Optimizing the Buch-Hartwig Amination of 2-Bromo-3-(difluoromethyl)pyridine
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the yield and success of the Buchwald-Hartwig amination, specifically focusing on the challenging substrate, 2-Bromo-3-(difluoromethyl)pyridine. This electron-deficient heteroaromatic halide presents unique challenges that require careful consideration of reaction parameters.
Section 1: Understanding the Core Challenges
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[1][2][3] However, the electronic properties of this compound introduce specific hurdles.
Q1: Why is this compound a particularly challenging substrate for Buchwald-Hartwig amination?
A1: The difficulty arises from a combination of electronic and steric factors:
-
Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring and the potent electron-withdrawing nature of the difluoromethyl group at the C3 position make the C2-Br bond less reactive towards oxidative addition to the palladium(0) catalyst. This is a critical initiating step in the catalytic cycle.[4][5]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering catalytic turnover.[6] This is a common issue with pyridine-containing substrates.
-
Steric Hindrance: The difluoromethyl group at the C3 position can sterically impede the approach of the palladium catalyst and the amine coupling partner, slowing down the reaction rate.
These factors can collectively lead to low yields, incomplete conversion, and the formation of unwanted side products. A logical approach to troubleshooting is essential for overcoming these obstacles.
Troubleshooting Logic Flow
Caption: A systematic troubleshooting workflow for optimizing the Buchwald-Hartwig amination.
Section 2: Catalyst and Ligand Selection - The Heart of the Reaction
The choice of the palladium source and, more critically, the phosphine ligand is paramount for a successful reaction.[4]
Q2: My reaction with a standard ligand like XPhos is sluggish. What are the best ligand classes for this type of substrate?
A2: For electron-deficient and sterically hindered heteroaryl halides, bulky and electron-rich dialkylbiaryl phosphine ligands are often required.[1][6][7] These ligands promote the crucial oxidative addition step and stabilize the palladium catalyst.[1] If a standard ligand like XPhos is underperforming, consider ligands from the following classes:
-
Josiphos-type Ligands: These ferrocene-based ligands, particularly those with bulky phosphine groups, have shown exceptional reactivity for challenging C-N couplings, including those involving heteroaryl chlorides.[8][9] They are known to facilitate reactions with low catalyst loadings.[9][10]
-
Buchwald's Biaryl Phosphine Ligands (Generations 3 & 4): Ligands such as tBuBrettPhos are specifically designed to address sterically demanding and electron-deficient substrates.[8][10]
-
N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can offer superior stability and activity, especially when dealing with catalyst inhibition by the pyridine nitrogen.[6][11]
Q3: What is the optimal palladium source and catalyst loading?
A3: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[12] Pre-formed palladium catalysts, which are often more stable and easier to handle, are also excellent options.
-
Catalyst Loading: A typical starting point is 1-2 mol% of the palladium source. For particularly challenging substrates, increasing the loading to 5 mol% might be necessary. However, higher loadings can sometimes lead to increased side reactions.
-
Ligand-to-Metal Ratio: A ligand-to-palladium ratio of 1.5:1 to 2:1 is generally recommended to ensure the formation of the active monoligated palladium species and prevent catalyst decomposition.[6]
Experimental Protocol: Ligand Screening
A parallel screening approach is the most efficient way to identify the optimal ligand.
-
Setup: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Stock Solutions: Prepare stock solutions of the palladium precursor (e.g., Pd₂(dba)₃) and each ligand to be tested in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Dispensing: Add the appropriate catalyst and ligand solutions to each vial via syringe.[6]
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature, take an aliquot from each, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify the most effective ligand.[6]
Table 1: Ligand Selection Guide for this compound
| Ligand Class | Example Ligands | Key Advantages | Considerations |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Generally effective, commercially available.[6] | May not be sufficient for highly challenging substrates. |
| Josiphos-type | CYPF-tBu | Highly active for heteroaryl halides, low catalyst loadings.[8][9] | Can be more expensive. |
| Bulky Biaryl Phosphines | tBuBrettPhos | Excellent for sterically hindered and electron-deficient substrates.[8][10] | May require higher temperatures. |
| N-Heterocyclic Carbenes | IPr, IMes | High thermal stability, resistant to pyridine inhibition.[6][11] | Pre-catalyst activation may differ. |
Section 3: The Critical Role of Base and Solvent
The choice of base and solvent is not trivial and can dramatically impact the reaction outcome by influencing the deprotonation of the amine and the stability of the catalytic species.[13][14][15]
Q4: My reaction is producing significant amounts of hydrodehalogenation byproduct. Could the base be the issue?
A4: Yes, the base plays a crucial role and an inappropriate choice can lead to side reactions like hydrodehalogenation (replacement of the bromine with hydrogen).[1]
-
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases are essential for efficient deprotonation of the amine without competing in side reactions.[4] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[12] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄).[4][7]
-
Base Strength: The pKa of the amine's conjugate acid should be considered. Weaker bases like carbonates (e.g., Cs₂CO₃) may be sufficient for more acidic amines but are often too weak for less acidic aliphatic amines, leading to slow or incomplete reactions.[4]
-
Hydroxide Bases: While developed for some systems, hydroxide bases can promote the formation of hydroxo-palladium complexes, which can lead to catalyst deactivation or the formation of phenolic byproducts.[16]
Q5: Which solvent is recommended for this reaction?
A5: The solvent must be anhydrous and capable of dissolving the reactants and the catalytic species.[6]
-
Aprotic, Non-polar to Moderately Polar Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most commonly used and effective solvents.[4]
-
Solvent Effects on Base Solubility: The solubility of the base is a key factor. For instance, in nonpolar solvents like toluene, an anionic base is required to deprotonate the neutral palladium-amine complex.[13][14][15]
-
Avoidance of Certain Solvents: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium catalyst and inhibit the reaction.[17]
Reaction Mechanism Overview
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Section 4: Troubleshooting Common Failure Modes
Q6: My reaction has stalled at partial conversion, and I'm observing palladium black formation. What's happening?
A6: The formation of palladium black (aggregated, inactive palladium) is a common sign of catalyst decomposition.[6] This can be caused by:
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center exposed and prone to aggregation.[6] Ensure at least a 1.5:1 ligand-to-metal ratio.
-
High Temperatures: While heat is often necessary, excessively high temperatures can accelerate catalyst decomposition.[6] Try running the reaction at a slightly lower temperature (e.g., 90-100 °C instead of >110 °C).
-
Oxygen Contamination: Although modern catalyst systems are more robust, oxygen can oxidize phosphine ligands and the Pd(0) catalyst.[18] Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Q7: I'm attempting to couple a sterically hindered secondary amine, and the yield is very low, with a significant amount of the starting aryl bromide remaining.
A7: Sterically hindered amines are notoriously difficult coupling partners due to their poor nucleophilicity.[19]
-
Slower Amine Coordination: The bulkiness of the amine can slow down the rate of its coordination to the palladium complex, which is a key step in the catalytic cycle.[19]
-
Competitive Side Reactions: This slow coordination can allow side reactions to dominate, such as β-hydride elimination, which leads to the formation of a reduced arene (hydrodehalogenation).[1][19]
-
Ligand Design is Crucial: Overcoming this requires ligands specifically designed for hindered substrates. As mentioned, ligands from the Josiphos or bulky biaryl phosphine classes are your best candidates.[19][20] You may also need to increase the reaction time and temperature to facilitate the coupling.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inappropriate ligand- Insufficiently strong base | - Use a pre-catalyst or ensure proper activation.- Screen bulky, electron-rich ligands (e.g., Josiphos, tBuBrettPhos).- Switch to a stronger base like NaOt-Bu or LHMDS. |
| Formation of Palladium Black | - Insufficient ligand-to-metal ratio- Reaction temperature too high- Oxygen contamination | - Increase ligand ratio to 1.5:1 or 2:1.- Reduce temperature to 90-100 °C.- Ensure rigorous inert atmosphere conditions. |
| Hydrodehalogenation | - β-hydride elimination competing with reductive elimination- Inefficient amine coordination | - Use a more sterically bulky ligand to accelerate reductive elimination.- Increase reaction concentration or temperature. |
| Stalled Reaction | - Catalyst inhibition by pyridine nitrogen- Poor solubility of base or catalyst | - Switch to a more robust ligand system (e.g., NHC-based).- Change solvent to improve solubility (e.g., dioxane). |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. escholarship.org [escholarship.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. benchchem.com [benchchem.com]
- 19. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
stability of 2-Bromo-3-(difluoromethyl)pyridine under acidic or basic conditions
Welcome to the technical support center for 2-Bromo-3-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to assess its stability under various laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A: The main stability concerns for this compound revolve around its two key functional groups: the difluoromethyl group and the bromo group on the pyridine ring. The difluoromethyl group may be susceptible to hydrolysis, particularly under acidic conditions, while the 2-bromo substituent on the electron-deficient pyridine ring is prone to nucleophilic substitution, which can be accelerated under basic conditions.
Q2: How does the difluoromethyl group's stability compare to a trifluoromethyl group?
A: Generally, gem-difluoroalkyl groups are less reactive towards nucleophilic substitution than monofluorinated alkyl groups. However, the C-F bonds in a difluoromethyl group attached to a heterocyclic ring can become labile under certain conditions. This is in contrast to the trifluoromethyl group, which is generally more resistant to metabolic degradation and chemical hydrolysis due to the increased strength of the C-F bonds and steric hindrance.
Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?
A: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can hypothesize based on the reactivity of similar structures.
-
Under Acidic Conditions: The pyridine nitrogen is likely to be protonated, forming a pyridinium salt. This enhances the electron-withdrawing nature of the ring and may facilitate the hydrolysis of the difluoromethyl group. A proposed mechanism, analogous to the hydrolysis of α-difluoromethyl pyrroles, involves the formation of an azafulvenium-like intermediate, which is then attacked by water.[1][2] This would ultimately lead to the formation of the corresponding aldehyde or carboxylic acid at the 3-position.
-
Under Basic Conditions: The primary concern is the nucleophilic aromatic substitution (SNAr) of the bromide at the 2-position. The pyridine ring is inherently electron-deficient, making it susceptible to attack by nucleophiles, a reactivity that is enhanced by the presence of the electron-withdrawing difluoromethyl group. Common laboratory bases, such as hydroxide ions, can act as nucleophiles, leading to the formation of 2-hydroxy-3-(difluoromethyl)pyridine.
Q4: What are the recommended storage conditions for this compound?
A: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids, bases, and oxidizing agents. Inert atmosphere storage is recommended to minimize contact with moisture and air.
Troubleshooting Guide
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
-
Possible Cause: This could be due to the degradation of this compound under the reaction conditions, especially if the reaction is run in acidic or basic media, or at elevated temperatures.
-
Troubleshooting Steps:
-
Assess Stability Under Reaction Conditions: Before running your main reaction, perform a control experiment with only this compound under the same solvent, temperature, and pH conditions. Monitor for the appearance of degradation products over time using analytical techniques like HPLC or TLC.
-
Modify Reaction Conditions: If degradation is observed, consider running the reaction at a lower temperature, using a milder acid or base, or reducing the reaction time.
-
Purify Starting Material: Ensure the purity of your starting material. Impurities can sometimes catalyze degradation.
-
Issue 2: Difficulty in purifying the final product due to closely eluting impurities.
-
Possible Cause: These impurities might be degradation products of your starting material or product that have similar polarities.
-
Troubleshooting Steps:
-
Characterize Impurities: Use LC-MS or NMR to identify the structure of the impurities. Knowing what they are can provide clues about the degradation pathway and how to prevent their formation.
-
Optimize Chromatography: Experiment with different solvent systems, gradients, or chromatography columns (e.g., different stationary phases) to improve the separation of your product from the impurities.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method to remove small amounts of impurities.
-
Experimental Protocols
To provide a robust framework for your own investigations, we have outlined a detailed protocol for conducting a forced degradation study on this compound.
Protocol 1: Forced Degradation Study
This study will expose the compound to various stress conditions to identify potential degradation products and pathways.[3][4][5]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the samples with an equivalent amount of HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature and take samples at the specified time points.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound and a solution sample in an oven at an elevated temperature (e.g., 60 °C).
-
Analyze at various time points.
-
-
Photostability:
-
Expose a solid sample and a solution sample to a light source (e.g., a photostability chamber) and monitor for degradation.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
For significant degradation products, isolation and characterization by NMR and MS should be performed.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately monitoring the degradation of this compound.
Initial HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer at pH 3) can be a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Optimization: Adjust the mobile phase composition, gradient, and pH to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation study.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
Table 1: Hypothetical HPLC Data from Forced Degradation Study
| Stress Condition | Time (hours) | Parent Compound (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | 85 | 12 | 3 | |
| 24 | 65 | 28 | 7 | |
| 0.1 M NaOH, RT | 0 | 100 | 0 | 0 |
| 8 | 92 | 8 | 0 | |
| 24 | 80 | 20 | 0 |
Visualizations
Proposed Degradation Pathway under Acidic Conditions
Caption: Proposed acid-catalyzed hydrolysis of the difluoromethyl group.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
identifying and removing impurities from 2-Bromo-3-(difluoromethyl)pyridine
Welcome to the technical support center for 2-Bromo-3-(difluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated pyridine derivative. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its purification and analysis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a sample of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities often include:
-
Positional Isomers: Isomers such as 3-Bromo-2-(difluoromethyl)pyridine or 2-Bromo-5-(difluoromethyl)pyridine may be present.[1] These can arise from non-selective bromination or difluoromethylation steps during synthesis.
-
Starting Materials: Unreacted starting materials or reagents from the synthesis process.
-
Byproducts of Bromination: Over-brominated species (e.g., dibrominated pyridines) or byproducts from the brominating agent used.
-
Solvent Residues: Residual solvents used during the reaction or initial purification steps.
-
Related Halogenated Pyridines: Compounds where the bromine is substituted by another halogen, such as chlorine or fluorine, can sometimes be observed.[2]
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: A multi-technique approach is often the most effective for unambiguous impurity identification:
-
¹H and ¹⁹F NMR Spectroscopy: These are powerful initial tools. The chemical shifts and coupling constants in both proton and fluorine NMR can help distinguish between different isomers and fluorinated byproducts.[3][4] For instance, the position of the difluoromethyl group significantly influences the signals of the pyridine ring protons.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying volatile and semi-volatile impurities.[5][6] The mass spectrum provides the molecular weight of the impurity, and the fragmentation pattern can offer structural clues.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating non-volatile impurities and isomers that may co-elute in GC.[7][8] Coupling HPLC with a mass spectrometer (LC-MS) can provide both retention time and mass data for impurity identification.[9]
-
Reference Standards: If you have access to reference standards of suspected impurities, comparing their analytical data (e.g., retention time, NMR spectra) with your sample is a definitive way to confirm their presence.
Q3: What is the best general-purpose purification method for this compound?
A3: For general-purpose purification to remove a range of impurities, column chromatography is typically the most effective method. It allows for the separation of compounds based on their polarity. A silica gel stationary phase with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is a common starting point.
For more specific purification needs:
-
Fractional Distillation: If the impurities have significantly different boiling points from the desired product, fractional distillation under reduced pressure can be a highly effective and scalable purification method.
-
Recrystallization: If your product is a solid at room temperature or can be derivatized into a crystalline solid, recrystallization can be an excellent technique for achieving high purity.
II. Troubleshooting Guides
Problem 1: Persistent Isomeric Impurities Detected by GC-MS
Symptoms:
-
GC-MS analysis consistently shows a peak with the same mass-to-charge ratio as your product but with a slightly different retention time.
-
¹H NMR shows extra signals in the aromatic region that are inconsistent with the main product's structure.
Workflow for Identification and Removal:
Caption: Workflow for resolving isomeric impurities.
Detailed Steps:
-
Structural Confirmation: Utilize 2D NMR techniques like COSY (Correlation Spectroscopy) to confirm the connectivity of protons on the pyridine ring, which will help differentiate between isomers.
-
Method Development: Develop an analytical HPLC or GC method that achieves baseline separation of the isomers. This may involve screening different columns and mobile/stationary phases.
-
Purification Strategy:
-
Preparative HPLC: For small-scale, high-purity requirements, preparative HPLC using the optimized analytical method is ideal.
-
Fractional Distillation: If the isomers have a sufficient boiling point difference, fractional distillation under vacuum is a more scalable option.
-
Problem 2: Non-Volatile Impurities or Baseline "Hump" in GC-MS
Symptoms:
-
A broad, unresolved "hump" in the baseline of your GC chromatogram.
-
Discoloration of the crude product (e.g., yellow or brown oil).
Workflow for Removal:
Caption: Workflow for removing non-volatile impurities.
Detailed Steps:
-
Initial Cleanup: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.
-
Chromatographic Purification: Subject the extracted material to column chromatography on silica gel. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) or a rapid GC method to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Problem 3: Product Purity Decreases Over Time in Storage
Symptoms:
-
A previously pure sample shows the appearance of new impurity peaks in subsequent analyses.
-
The sample changes color or consistency upon storage.
Troubleshooting and Prevention:
-
Storage Conditions: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[10] Many fluorinated compounds can be sensitive to light and air.
-
Container: Use amber glass vials with tight-fitting caps to minimize exposure to light and moisture.
-
Purity of Solvents: If the compound is stored in solution, ensure the solvent is of high purity and degassed to remove dissolved oxygen.
III. Quantitative Data Summary
The following table summarizes key physical properties and analytical parameters for this compound and a common isomeric impurity.
| Property | This compound | 3-Bromo-2-(difluoromethyl)pyridine |
| CAS Number | 1211515-00-2[11] | 1211520-77-2[12] |
| Molecular Formula | C₆H₄BrF₂N[11] | C₆H₄BrF₂N[12] |
| Molecular Weight | 208.01 g/mol [11] | 208.00 g/mol |
| Appearance | Liquid[10] | Liquid |
| Density | 1.704 g/mL at 25 °C[10] | 1.717 g/mL at 25 °C |
| Refractive Index | n20/D 1.522[10] | n20/D 1.522 |
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to determine their composition.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
V. References
-
Benchchem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
-
Pastor, M., et al. (2019). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. ResearchGate. Retrieved from --INVALID-LINK--
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Oakwood Chemical. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-Bromo-2-(difluoromethyl)pyridine(1211520-77-2) 1H NMR. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-Bromo-5-(difluoromethyl)pyridine 96. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 95. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). Preparation of difluorpyridine compounds. Retrieved from --INVALID-LINK--
-
Nelson Labs. (2025, December 8). Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Bromo-2-(difluoromethyl)pyridine 95. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, December 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from --INVALID-LINK--
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from --INVALID-LINK--
References
- 1. chemscene.com [chemscene.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Bromo-6-(difluoromethyl)pyridine(872365-91-8) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
- 10. This compound 95 1211515-00-2 [sigmaaldrich.com]
- 11. This compound [oakwoodchemical.com]
- 12. 3-Bromo-2-(difluoromethyl)pyridine(1211520-77-2) 1H NMR [m.chemicalbook.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions of 2-Bromo-3-(difluoromethyl)pyridine
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Bromo-3-(difluoromethyl)pyridine. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the complexities of cross-coupling reactions with this valuable building block. Our goal is to empower you to achieve efficient, reproducible, and scalable results.
The 3-(difluoromethyl)pyridine moiety is of significant interest in medicinal chemistry due to the unique properties the CHF₂ group imparts, such as enhanced metabolic stability and modulated pKa. However, the electron-withdrawing nature of the CHF₂ group and the inherent electronic properties of the pyridine ring can pose challenges for standard cross-coupling protocols. This guide is designed to address these specific challenges head-on.
Frequently Asked Questions (FAQs)
Q1: Why are my standard Suzuki coupling conditions failing for this compound?
Standard conditions, often employing Pd(PPh₃)₄, may fail for several reasons. The C-Br bond at the 2-position of the pyridine is adjacent to the nitrogen atom, which can coordinate to the palladium center and inhibit catalytic activity. Furthermore, the electron-withdrawing difluoromethyl group deactivates the aryl bromide towards oxidative addition, the first and often rate-limiting step in the catalytic cycle. This substrate generally requires more electron-rich and sterically hindered phosphine ligands to promote efficient catalysis.
Q2: Which class of ligands is generally most effective for this substrate?
Buchwald-type biaryl phosphine ligands are a highly effective class for this substrate. Ligands such as SPhos, XPhos, and RuPhos are designed to be both electron-rich and bulky. The electron-rich nature facilitates the oxidative addition step, while the steric bulk promotes the reductive elimination step and prevents the formation of inactive catalyst species.
Q3: Is Palladium the only viable metal for coupling this substrate?
While palladium is the most common and versatile catalyst, nickel-based systems can also be effective, particularly for certain transformations. Nickel catalysts can sometimes offer complementary reactivity and may be more cost-effective for large-scale synthesis. However, palladium systems are generally better understood and have a broader range of commercially available, highly effective ligands.
Q4: What role does the base play, and is there a universal choice?
The base is critical for activating the boronic acid (in Suzuki coupling) or the amine/alkyne (in Buchwald-Hartwig/Sonogashira coupling). There is no universal base. For Suzuki couplings with this substrate, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often preferred. Stronger bases like NaOH or KOH can sometimes lead to decomposition of the boronic acid or the product. The choice of base is highly dependent on the coupling partners and the solvent system.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
You're attempting to couple this compound with an arylboronic acid using a standard catalyst system [e.g., Pd(OAc)₂/SPhos], but you observe mainly starting material after several hours.
-
Question: My reaction is stalled. What is the most likely cause?
-
Answer: The most common causes for stalled Suzuki reactions with this substrate are inefficient oxidative addition or catalyst deactivation. The electron-deficient nature of the pyridine ring, exacerbated by the CHF₂ group, makes oxidative addition challenging.
-
-
Troubleshooting Steps & Scientific Rationale:
-
Increase Catalyst Loading: Increase the palladium catalyst loading from a typical 1-2 mol% to 3-5 mol%. This increases the concentration of active catalytic species to overcome a slow turnover rate.
-
Switch to a More Electron-Rich Ligand: If you are using a ligand like SPhos, consider switching to a more electron-rich and sterically demanding ligand such as RuPhos or BrettPhos. These ligands create a more electron-rich palladium center, which is more nucleophilic and accelerates the oxidative addition step.
-
Use a Stronger, Non-Aqueous Base: If using a carbonate base (e.g., K₂CO₃), consider switching to potassium phosphate (K₃PO₄). K₃PO₄ is a stronger base in organic solvents and can be more effective at promoting transmetalation without causing significant substrate decomposition.
-
Scrutinize Your Solvent: Ensure your solvent is rigorously deoxygenated. Dissolved oxygen can oxidize the phosphine ligand and the Pd(0) active species, leading to catalyst death. Use a solvent system like 1,4-dioxane/water or toluene/water, and ensure it has been sparged with argon or nitrogen for at least 30 minutes.
-
Caption: Troubleshooting decision tree for Suzuki coupling.
Issue 2: Significant Side Product Formation (e.g., Protodebromination)
You are observing a significant amount of 3-(difluoromethyl)pyridine (the debrominated starting material) alongside your desired product.
-
Question: What is causing the formation of the debrominated side product, and how can I suppress it?
-
Answer: Protodebromination arises from a competitive reaction pathway where the aryl-palladium intermediate reacts with a proton source (like water or impurities in the base/solvent) instead of the coupling partner. It is often exacerbated by slow transmetalation.
-
-
Troubleshooting Steps & Scientific Rationale:
-
Use Anhydrous Conditions: Ensure all reagents and the solvent are anhydrous. Use freshly dried solvent and high-purity, dry base. Water is a common proton source for this side reaction.
-
Increase Boronic Acid Stoichiometry: Increase the equivalents of the boronic acid from 1.1-1.2 eq. to 1.5-2.0 eq. According to Le Chatelier's principle, increasing the concentration of one reactant (the boronic acid) will drive the equilibrium towards the desired transmetalation pathway, making it kinetically more favorable than the competing protodebromination.
-
Change the Base/Solvent System: Sometimes the choice of base can influence the rate of protodebromination. A weaker base or a different solvent system (e.g., moving from aqueous dioxane to anhydrous toluene) can sometimes minimize this side reaction.
-
Catalyst & Ligand Selection Guide
The table below summarizes recommended starting conditions for various coupling reactions involving this compound. These are starting points and may require further optimization.
| Coupling Reaction | Recommended Catalyst | Recommended Ligand | Recommended Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 80-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ | BrettPhos or RuPhos | LHMDS or NaOtBu | Toluene or THF | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ (in catalyst) | Et₃N or DIPEA | THF or DMF | 25-60 |
| Stille | Pd(PPh₃)₄ | PPh₃ (in catalyst) | N/A | Toluene or Dioxane | 90-110 |
Validated Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol is a robust starting point for coupling with electron-rich or electron-neutral boronic acids.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.03 eq)
-
XPhos (0.06 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 4-Methoxyphenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and XPhos in a small amount of the reaction solvent to form the pre-catalyst.
-
Add the anhydrous 1,4-dioxane and water to the Schlenk flask containing the solids.
-
Add the pre-catalyst solution to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Generic Catalytic Cycle for Cross-Coupling
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
This guide is intended to be a living document and will be updated as new methods and insights become available. We encourage you to consult the primary literature for the most recent advancements. For further support, please do not hesitate to contact our technical service department.
Technical Support Center: Managing Exotherms in Large-Scale 2-Bromo-3-(difluoromethyl)pyridine Reactions
Introduction: 2-Bromo-3-(difluoromethyl)pyridine is a critical building block in modern medicinal and materials chemistry, prized for its unique electronic properties imparted by the difluoromethyl group. However, its reactivity, particularly in large-scale nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, presents significant thermal management challenges. Uncontrolled exotherms can lead to reaction runaway, decomposition of materials, and compromised product quality and safety. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered by researchers and process chemists working with this versatile but energetic reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We're scaling up a Suzuki coupling reaction with this compound and an arylboronic acid. Our lab-scale trials were fine, but we're concerned about the exotherm on a multi-kilogram scale. How can we proactively assess the thermal risk?
A1: This is a critical and well-founded concern. The transition from lab to plant scale introduces significant changes in the surface-area-to-volume ratio, which drastically reduces the efficiency of passive heat dissipation.[1] A proactive thermal risk assessment is non-negotiable.
Expert Recommendation: Reaction Calorimetry (RC1) Screening
Before any large-scale run, a Reaction Calorimetry (RC) study is the gold standard for quantifying the thermal risks.[2] This will provide you with key parameters to ensure a safe process design.
Key Parameters to Measure:
-
Heat of Reaction (ΔHrxn): The total energy released by the desired reaction.
-
Heat Flow (q): The rate at which heat is generated. This is crucial for designing the necessary cooling capacity.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. A high ΔTad is a major red flag for a potential runaway.[3]
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under adiabatic conditions.
Simplified RC1 Screening Protocol:
-
Reactor Setup: Use a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a reflux condenser, stirrer, and dosing pump.
-
Charging: Charge the reactor with this compound, the boronic acid, solvent (e.g., 1,4-dioxane/water), and base (e.g., K₂CO₃).[4][5]
-
Equilibration: Bring the reactor contents to the planned initial temperature (e.g., 80 °C).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂) as a solution or slurry. The exotherm often begins upon catalyst addition or shortly after.
-
Data Logging: Continuously record the reactor temperature (Tr) and jacket temperature (Tj) to calculate the heat flow.
-
Analysis: Use the logged data to calculate the parameters listed above.
| Parameter | Typical Range for Suzuki Couplings | Implication for Scale-Up |
| Heat of Reaction (ΔHrxn) | -80 to -150 kJ/mol | High values require robust cooling and potentially semi-batch processing. |
| Adiabatic Temp. Rise (ΔTad) | > 50 °C | Indicates a high risk of thermal runaway. Requires engineered safety controls.[3] |
| Heat Flow (q) | Dependent on addition rate | Determines the required heat transfer capacity of the plant reactor. |
Q2: We've initiated a nucleophilic aromatic substitution (SNAr) on this compound with a primary amine and are seeing a much faster and larger exotherm than anticipated. The reactor temperature is climbing despite maximum cooling. What are the immediate steps?
A2: This situation indicates that the rate of heat generation is exceeding the rate of heat removal, the classic precursor to a thermal runaway. Immediate and decisive action is required to regain control.[3]
Immediate Actions for a Suspected Thermal Runaway:
-
Stop Reagent Addition: Immediately cease the addition of the amine or any other limiting reagent. This is the most critical first step to stop feeding the exotherm.[3]
-
Maximize Cooling: Ensure the reactor's cooling system is at 100% capacity. If possible, use an emergency cooling source.
-
Verify Agitation: Confirm that the agitator is running at the correct speed. Poor mixing can create localized hot spots where the reaction rate accelerates dramatically.[3]
-
Prepare for Quenching: If the temperature continues to rise and approaches the boiling point of the solvent or the decomposition temperature of any component, you must be prepared to quench the reaction.
-
Initiate Emergency Shutdown: If control is not regained swiftly, follow your site's emergency shutdown procedure, which should include alerting all personnel and preparing for potential evacuation.[3]
Troubleshooting Workflow for Thermal Excursions
Caption: Immediate response workflow for a thermal excursion.
Why SNAr on this substrate can be so energetic: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom.[6][7] The difluoromethyl group, while sterically hindering, is also strongly electron-withdrawing, further activating the ring system and increasing the reaction rate and associated exotherm compared to non-fluorinated analogues.[7][8]
Q3: What are the best practices for reactor setup and quenching procedures when working with multi-kilogram quantities of this compound?
A3: A robust reactor setup and a pre-defined, validated quenching procedure are your primary engineered and administrative controls for preventing and mitigating thermal incidents.
Reactor Setup Best Practices:
-
Sufficient Headspace: The reactor volume should be at least twice the total volume of all reagents and solvents to accommodate potential gas evolution or foaming.[1][9]
-
High-Efficiency Condenser: To handle solvent reflux during a mild exotherm.
-
Reliable Agitation: Use an agitator designed for good mixing in your specific reactor geometry to prevent hot spots.
-
Calibrated Temperature Probes: Use multiple probes if possible to monitor for temperature gradients.
-
Jacketed Reactor with High Heat Transfer: The ability to remove heat is paramount. Ensure the heat transfer fluid is at the correct temperature and flow rate. Glass-lined reactors are common in pharmaceutical manufacturing, but it's important to recognize that the glass layer is often the rate-limiting factor for heat transfer.[10]
-
Semi-Batch Addition: For highly exothermic reactions, adding the limiting reagent slowly over time (semi-batch) is a fundamental control strategy.[2] This ensures the rate of heat generation never exceeds the reactor's cooling capacity.
Quenching System Design: A reliable quenching system is a critical safety feature. This typically involves the rapid addition of a pre-determined chemical that will instantly stop the reaction.
General Quenching Protocol for Organometallic/SNAr Reactions: This protocol is a general guideline and MUST be adapted and tested on a small scale for your specific reaction.
-
Quenching Agent Selection: A common choice is a solution of a weak acid, like acetic acid or citric acid, in a suitable solvent. For reactions involving organometallics (e.g., after a lithium-halogen exchange), a less reactive alcohol like isopropanol should be used first, followed by water or aqueous acid.[11][12][13]
-
Small-Scale Test: Always test your quench procedure on a small scale (1-5g) to ensure it is effective and does not produce a dangerous secondary exotherm or excessive gas.
-
Large-Scale Readiness: For the large-scale reaction, have a dedicated vessel containing the quenching agent ready for immediate addition to the reactor via a pump or pressure transfer. The volume should be sufficient to stop the reaction completely.
-
Procedure:
-
The quenching solution is typically cooled (e.g., to 0 °C) to help absorb heat.
-
It is added rapidly, but in a controlled manner, to the reacting mixture with maximum agitation.
-
Monitor the reactor temperature and pressure throughout the quench.
-
Q4: We are considering a lithium-halogen exchange reaction on this compound. What are the specific thermal hazards associated with this transformation?
A4: The lithium-halogen exchange is an extremely fast and often highly exothermic reaction.[14] Its use on a large scale requires extreme caution and specialized knowledge.
Primary Thermal Hazards:
-
The Exchange Itself: The reaction between an aryl bromide and an alkyllithium (like n-BuLi or t-BuLi) is nearly instantaneous and can be very energetic.[14] The exotherm is often localized at the point of addition.
-
Instability of the Lithiated Intermediate: The resulting 3-(difluoromethyl)pyridin-2-yl lithium can be unstable, especially at elevated temperatures. Decomposition can lead to a secondary, often uncontrollable, exotherm.
-
Quenching Hazards: Quenching unreacted alkyllithium reagent is also highly exothermic and generates flammable gases (e.g., butane from BuLi).[13][15]
Key Control Strategies:
-
Cryogenic Temperatures: These reactions are almost always performed at very low temperatures (typically < -70 °C) to control the reaction rate and improve the stability of the organolithium intermediate.
-
Inverse Addition: Add the this compound solution to the alkyllithium solution ("inverse addition"). This maintains a low concentration of the substrate and helps control the initial exotherm.
-
High Dilution: Running the reaction at a lower concentration provides more thermal mass (solvent) to absorb the heat of reaction.
-
Efficient Local Cooling: Ensure the point of addition is well-mixed and cooled to prevent localized temperature spikes that could initiate decomposition.
Heat Flow in a Jacketed Reactor
Caption: Heat balance in a jacketed reactor system.
In this system, q_gen is the heat generated by the chemical reaction, and q_rem is the heat removed through the vessel wall into the cooling jacket. A thermal runaway occurs when q_gen > q_rem. The overall heat transfer coefficient (U) and the heat transfer area (A) are critical design parameters for the reactor.[16][17][18]
References
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. fauske.com [fauske.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 11. chemistry.nd.edu [chemistry.nd.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. scribd.com [scribd.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
comparative reactivity of 2-Bromo-3-(difluoromethyl)pyridine vs 2-chloro-3-(difluoromethyl)pyridine
An In-depth Technical Guide to the Comparative Reactivity of 2-Bromo-3-(difluoromethyl)pyridine vs. 2-Chloro-3-(difluoromethyl)pyridine
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost, and outcome of a synthetic campaign. Halogenated pyridines are cornerstone building blocks, and among them, this compound and 2-Chloro-3-(difluoromethyl)pyridine are of particular interest. The presence of the electron-withdrawing difluoromethyl group at the 3-position significantly influences the electronic properties of the pyridine ring, while the nature of the halogen at the 2-position governs its reactivity in a variety of essential transformations.
This guide provides a comprehensive, data-supported comparison of these two reagents. We will delve into their performance in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metallation reactions, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
General Reactivity Principles: An Electronic Overview
The reactivity of both molecules is fundamentally controlled by the interplay between the pyridine nitrogen, the C2-halogen, and the C3-difluoromethyl group. The pyridine nitrogen and the difluoromethyl group are both strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic posture makes the ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[1]
The primary difference between the two molecules lies in the carbon-halogen bond. The C-Br bond is longer and weaker than the C-Cl bond. This difference in bond dissociation energy is a dominant factor in reactions where the cleavage of this bond is part of the rate-determining step, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions.[2] Conversely, in reactions like nucleophilic aromatic substitution (SNAr), where the halogen's electronegativity influences the electrophilicity of the carbon center, the reactivity order can be inverted.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the most widely used methods for the functionalization of aryl halides. The choice between a bromo- and chloro-pyridine derivative can have significant implications for reaction conditions and efficiency.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The key step dictating the reactivity difference between our two substrates is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3]
Expertise & Experience: The general reactivity trend for halogens in this step is I > Br > Cl > F, which correlates with the decreasing bond dissociation energy of the C-X bond.[2] Therefore, This compound is expected to be significantly more reactive than its chloro-analog . This translates to milder reaction temperatures, shorter reaction times, and potentially lower catalyst loadings to achieve comparable yields. While modern bulky phosphine ligands and pre-catalysts have greatly improved the efficiency of coupling reactions with aryl chlorides, the intrinsic reactivity of the C-Br bond remains a key advantage.[4]
Data Presentation: Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 4-8 | >90 |
| 2-Chloro-3-(difluoromethyl)pyridine | XPhos Pd G3 (2 mol%) | K₃PO₄ | Toluene | 100-110 | 12-24 | >85 |
Yields are representative and based on coupling with phenylboronic acid. Actual results may vary.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
B. Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is a critical step in the catalytic cycle.[5][6]
Expertise & Experience: The higher reactivity of the C-Br bond makes This compound the more amenable substrate for Buchwald-Hartwig amination. The reaction often proceeds under milder conditions compared to the chloro-analog. For 2-Chloro-3-(difluoromethyl)pyridine , successful coupling typically requires more specialized and bulky electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) and stronger bases (e.g., NaOt-Bu or LHMDS) to facilitate the challenging oxidative addition step.[7]
Data Presentation: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 90-100 | 6-12 | >90 |
| 2-Chloro-3-(difluoromethyl)pyridine | Morpholine | BrettPhos Pd G3 | LHMDS | Dioxane | 110 | 18-24 | >80 |
Yields are representative. Actual results may vary based on amine and specific conditions.
Mandatory Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The Buchwald-Hartwig amination catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group.[8][9]
Expertise & Experience: The mechanism of SNAr fundamentally differs from palladium-catalyzed reactions. The rate-determining step is often the initial nucleophilic attack. This step is accelerated by making the carbon atom being attacked more electrophilic. The high electronegativity of chlorine polarizes the C-Cl bond more effectively than bromine, increasing the partial positive charge on the carbon. This effect, combined with activation from the pyridine nitrogen and the difluoromethyl group, often leads to 2-Chloro-3-(difluoromethyl)pyridine being more reactive in SNAr reactions than its bromo-counterpart . This counterintuitive trend (Cl > Br) is well-documented for SNAr on electron-deficient heteroaromatics. For instance, 2-fluoropyridine reacts 320 times faster than 2-chloropyridine with sodium ethoxide, highlighting the importance of the halogen's inductive effect.[10]
Data Presentation: SNAr with Sodium Methoxide
| Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | NaOMe | MeOH | 65 | 10-16 | ~75 |
| 2-Chloro-3-(difluoromethyl)pyridine | NaOMe | MeOH | 65 | 4-6 | >90 |
Mandatory Visualization: SNAr Mechanism
Caption: The two-step Addition-Elimination mechanism of SNAr.
Experimental Protocol: SNAr with an Amine Nucleophile
-
In a sealed tube, dissolve 2-Chloro-3-(difluoromethyl)pyridine (1.0 mmol) in a suitable solvent like DMSO or NMP (3 mL).
-
Add the amine nucleophile (e.g., pyrrolidine, 1.5 mmol) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 mmol).
-
Seal the tube and heat the mixture to 100-120 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Metallation Reactions
The generation of organometallic intermediates via deprotonation or halogen-metal exchange is a powerful strategy for introducing a wide range of electrophiles.
Expertise & Experience: When reacting with strong bases, 2-halopyridines can undergo two primary competing pathways: direct deprotonation (lithiation) or halogen-metal exchange.
-
Deprotonation: With bases like Lithium Diisopropylamide (LDA), deprotonation typically occurs at the most acidic proton. For 2-halopyridines, this is often the C3 position.[11] However, the presence of the C3-difluoromethyl group in our substrates complicates this, potentially directing lithiation to C4 if sterics allow.
-
Halogen-Metal Exchange: With alkyllithium reagents like n-BuLi, halogen-metal exchange is a common pathway. This reaction is significantly faster for bromides than for chlorides. Therefore, treating This compound with n-BuLi at low temperatures is expected to cleanly provide the 2-lithiated species . In contrast, the chloro-analog would likely require harsher conditions or may undergo competitive deprotonation or addition of the organolithium reagent.
This differential reactivity allows for regiocomplementary functionalization. The bromo-derivative is the substrate of choice for generating the 2-pyridyl organometallic, while the chloro-derivative may be better for exploring C-H metallation at other positions.
Data Presentation: Metallation Outcomes
| Substrate | Reagent | Temp (°C) | Quenching Electrophile | Major Product |
| This compound | n-BuLi (1.1 eq) | -78 | TMSCl | 2-TMS-3-(difluoromethyl)pyridine |
| 2-Chloro-3-(difluoromethyl)pyridine | LDA (1.1 eq) | -78 | Benzaldehyde | 2-Chloro-4-(hydroxy(phenyl)methyl)-3-(difluoromethyl)pyridine (Predicted) |
Mandatory Visualization: Competing Metallation Pathways
Caption: Divergent reactivity in metallation reactions.
Summary and Strategic Recommendations
The choice between this compound and 2-Chloro-3-(difluoromethyl)pyridine is not merely a matter of cost but a strategic decision based on the desired chemical transformation.
| Reaction Type | Most Reactive Substrate | Rationale |
| Suzuki-Miyaura Coupling | This compound | Weaker C-Br bond facilitates faster rate-determining oxidative addition. |
| Buchwald-Hartwig Amination | This compound | Weaker C-Br bond allows for milder conditions and broader substrate scope. |
| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-(difluoromethyl)pyridine | Higher electronegativity of Cl enhances the electrophilicity of C2, accelerating the rate-determining nucleophilic attack. |
| Halogen-Metal Exchange | This compound | Exchange with alkyllithiums is significantly faster for bromides than chlorides. |
| Directed C-H Metallation | 2-Chloro-3-(difluoromethyl)pyridine | More resistant to halogen-metal exchange, allowing for regioselective deprotonation with appropriate bases. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 2-Bromo-3-(difluoromethyl)pyridine Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the blueprint for function, efficacy, and safety. Within the landscape of modern pharmaceuticals, pyridine derivatives are ubiquitous scaffolds. The introduction of bromine and a difluoromethyl group, as in 2-Bromo-3-(difluoromethyl)pyridine derivatives, creates molecules with unique electronic properties and metabolic stability, making them high-value candidates in drug discovery programs. However, their complex substitution patterns demand unambiguous structural verification.
This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold-standard technique for the structural validation of these specific derivatives. We will explore the causality behind its experimental choices, compare its definitive outputs against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy, and provide the procedural framework necessary for achieving reliable, publication-quality results.
The Imperative of Unambiguous Structure Determination
The biological activity of a drug candidate is intrinsically linked to its 3D shape, which dictates how it interacts with its target protein or enzyme. For substituted pyridines, subtle changes in bond angles, torsional angles, or the conformation of the difluoromethyl group can dramatically alter binding affinity. An incorrect structural assignment can lead to flawed Structure-Activity Relationship (SAR) models, wasted resources, and the pursuit of non-viable lead compounds. While various spectroscopic techniques can confirm molecular formula and connectivity, only X-ray crystallography provides a direct, high-resolution visualization of the atomic positions in the solid state.[1][2][3]
The X-ray Crystallography Workflow: A Self-Validating System
The power of X-ray crystallography lies in its ability to generate a model of the molecular structure that is continuously checked and validated against the raw experimental data.[3] The process transforms a chemical substance into a detailed 3D map of its electron density, from which atomic coordinates are derived.[3]
Diagram: The X-ray Crystallography Experimental Workflow
Caption: End-to-end workflow for single-crystal X-ray analysis.
Experimental Protocol: From Powder to Picture
PART 1: Crystal Growth – The Critical Bottleneck
The success of an X-ray crystallographic analysis hinges entirely on the quality of the single crystal. This is often the most challenging and time-consuming step.[2] Pyridine derivatives, in particular, can be problematic due to their polarity and hygroscopic nature.[4]
-
Step 1: Material Purification:
-
Rationale: Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol: Ensure the this compound derivative is of high purity (>98%), confirmed by NMR and LC-MS. If necessary, purify by column chromatography or recrystallization. Pyridine compounds are known to absorb atmospheric moisture; drying the sample under vacuum over a desiccant like P₂O₅ is a crucial preparatory step.[4]
-
-
Step 2: Solvent Screening & Crystallization Technique:
-
Rationale: The goal is to find a solvent or solvent system in which the compound has moderate solubility, allowing for slow precipitation from a supersaturated solution. The choice of solvent can influence the resulting crystal packing and even the polymorphic form.
-
Protocol:
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Slow Evaporation: Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.
-
Vapor Diffusion (Hanging Drop): Dissolve the compound in a solvent in which it is soluble (the "drop"). Place this drop on a coverslip and invert it over a reservoir containing a solvent in which the compound is insoluble but miscible with the drop solvent (the "precipitant"). The precipitant vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization. This is a highly controlled method.[5]
-
-
PART 2: Data Collection and Processing
-
Step 3: Crystal Selection and Mounting:
-
Rationale: An ideal crystal is a single, well-formed block with sharp edges and no visible cracks or defects.
-
Protocol: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size). Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen (100 K). This cryogenic cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage by the X-ray beam.[3]
-
-
Step 4: X-ray Diffraction and Data Collection:
-
Rationale: The mounted crystal is placed in a diffractometer and rotated while being irradiated with a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms, producing a pattern of spots (reflections).[3][6]
-
Protocol: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The positions and intensities of the thousands of reflections are recorded by a detector.[3]
-
PART 3: Structure Solution and Refinement
-
Step 5: Structure Solution, Refinement, and Validation:
-
Rationale: This computational phase converts the raw diffraction data into a 3D molecular model. The process is self-validating; the final model's quality is judged by how well it reproduces the experimental data.
-
Protocol:
-
Data Processing: Software is used to determine the unit cell dimensions and crystal system from the diffraction pattern.[3] The intensity of each reflection is measured.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Model Refinement: A molecular model is built into the electron density map. This model is then refined iteratively to improve the agreement between the observed diffraction data and the data calculated from the model. This agreement is quantified by the R-factor; a lower R-factor (typically < 5-7%) indicates a better fit. The final refined structure provides precise atomic coordinates, bond lengths, angles, and details of intermolecular interactions.
-
-
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy is a powerful complementary technique that offers insights into the molecule's structure and dynamics in solution.[1] Understanding the strengths and limitations of each is crucial for a comprehensive structural validation strategy.
Diagram: Logic of Technique Selection
Caption: Deciding between X-ray crystallography and NMR spectroscopy.
Performance Comparison Table
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample State | Solid (single crystal) | Solution |
| Core Information | Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular packing.[2][3] | Atomic connectivity, through-bond and through-space correlations, conformational dynamics.[1][7] |
| Strengths | Unambiguous & Definitive: Considered the "gold standard" for structural proof. High Precision: Provides highly accurate bond lengths and angles. Absolute Configuration: Can determine the absolute stereochemistry of chiral centers. | Solution-State Analysis: Structure is determined under conditions closer to physiological.[1] Dynamic Information: Can reveal molecular flexibility and conformational exchange. No Crystallization Needed: A major advantage for compounds that are oils or difficult to crystallize.[1] |
| Limitations | Crystallization is a Prerequisite: This can be a significant hurdle; not all compounds form suitable crystals.[2] Static Picture: Provides a single, time-averaged conformation from the crystal lattice, which may not be the only one present in solution.[6] Hydrogen Atom Position: Locating hydrogen atoms precisely can be difficult with X-rays.[6] | Indirect Structure Determination: 3D structure is calculated from distance restraints (e.g., NOE), not directly imaged. Lower Precision: Less accurate for bond lengths and angles compared to crystallography. Size Limitation: Becomes increasingly complex for larger molecules.[8] |
Conclusion: An Integrated and Authoritative Approach
For the structural validation of novel this compound derivatives, single-crystal X-ray crystallography stands as the most authoritative method. It provides a direct, high-resolution snapshot of the molecule's three-dimensional structure, which is indispensable for accurate SAR modeling and intellectual property protection. While challenges in crystallization exist, the unambiguous data it yields justifies the effort.
NMR spectroscopy is not a competitor but a powerful, complementary partner.[8] It validates the structure's connectivity and provides crucial information about its behavior and dynamics in a solution environment, which is often more relevant to its biological context. A truly comprehensive structural characterization, therefore, leverages both techniques: NMR to confirm the structure in solution and X-ray crystallography to provide the definitive, high-precision solid-state architecture. This dual approach ensures the highest level of scientific integrity and provides a solid foundation for advancing a compound through the drug development pipeline.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An improved procedure for the preparation of X-ray diffraction-quality crystals of cytochrome p450cam. | Department of Chemistry [chem.ox.ac.uk]
- 6. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 7. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Effective Catalyst Selection for 2-Bromo-3-(difluoromethyl)pyridine Couplings
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 2-Bromo-3-(difluoromethyl)pyridine core, with its unique electronic properties imparted by the difluoromethyl group, represents a valuable but often challenging substrate in cross-coupling reactions. The electron-withdrawing nature of the CHF₂ group can significantly influence the reactivity of the C-Br bond, necessitating a careful and informed selection of the catalytic system to achieve optimal yields and reaction efficiency.
This guide provides an in-depth comparison of catalyst efficacy for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst and ligand choice, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors.
The Challenge of the Difluoromethyl Group
The difluoromethyl (CHF₂) group is a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups, making it a highly desirable substituent in medicinal chemistry. However, its strong electron-withdrawing effect deactivates the pyridine ring towards oxidative addition, the crucial first step in many palladium-catalyzed cross-coupling reactions. This deactivation demands more active catalyst systems than those typically employed for simpler aryl bromides. The choice of ligand, in particular, becomes paramount in modulating the electronic properties and steric environment of the palladium center to facilitate efficient catalysis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds. For a substrate like this compound, the key to a successful reaction lies in employing a catalyst system that can overcome the electronic deactivation of the C-Br bond.
Comparative Efficacy of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 60-85 | A classic, often reliable choice. May require higher catalyst loading and longer reaction times for deactivated substrates. |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 85-95 | Buchwald ligands like SPhos are electron-rich and bulky, promoting oxidative addition and stabilizing the catalytic species. Often the go-to for challenging substrates. |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ or K₃PO₄ | DME or Dioxane | 80-100 | 75-90 | The dppf ligand provides good stability to the palladium center and is effective for a wide range of substrates. |
| Pd/C | None | K₂CO₃ | NMP/H₂O | 120 | 70-90 | A heterogeneous option that simplifies product purification, although potentially requiring higher temperatures. |
Expert Insight: For this compound, starting with a Buchwald-type ligand system such as Pd(OAc)₂/SPhos is highly recommended. The electron-rich nature of these ligands enhances the electron density at the palladium center, facilitating the oxidative addition of the electron-poor aryl bromide. While Pd(PPh₃)₄ can be effective, it often requires more forcing conditions.
Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos
This protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The challenges of the electron-deficient substrate are even more pronounced here, as the amine itself can act as a ligand and potentially inhibit the catalyst. Therefore, the choice of a highly active and sterically hindered ligand is critical.
Comparative Efficacy of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ + XPhos | XPhos | NaOtBu or LiHMDS | Toluene or Dioxane | 80-110 | 80-95 | XPhos is a highly effective, bulky, and electron-rich ligand that promotes both oxidative addition and reductive elimination. |
| Pd(OAc)₂ + RuPhos | RuPhos | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 90-120 | 75-90 | RuPhos is another excellent choice, particularly for couplings involving heteroaromatic amines. |
| Pd-precatalysts (e.g., XPhos-Pd-G3) | XPhos | NaOtBu or K₃PO₄ | Toluene or CPME | 80-110 | >90 | Pre-formed catalysts offer high activity and reproducibility, often allowing for lower catalyst loadings and milder conditions. |
Expert Insight: For the Buchwald-Hartwig amination of this compound, the use of a palladium precatalyst incorporating a bulky biarylphosphine ligand like XPhos or RuPhos is strongly advised. These systems are designed for high reactivity and can overcome the hurdles presented by both the electron-poor aryl bromide and the potentially coordinating amine. The choice of a strong, non-nucleophilic base such as sodium tert-butoxide or lithium hexamethyldisilazide is also crucial for efficient catalyst turnover.
Experimental Protocol: Buchwald-Hartwig Amination with a Palladium Precatalyst
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (1-2 mol%)
-
NaOtBu (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add this compound, the amine, NaOtBu, and the XPhos-Pd-G3 precatalyst to a dry vial.
-
Add anhydrous toluene and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis. The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. For substrates like this compound, copper-free conditions can also be highly effective, often with the aid of specialized ligands.
Comparative Efficacy of Catalyst Systems for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or i-Pr₂NEt | THF or DMF | 25-80 | 70-90 | The classic Sonogashira system. Generally reliable, but can sometimes lead to Glaser coupling side products. |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | 60-70 | 75-95 | A very common and effective catalyst for Sonogashira couplings. |
| Pd(OAc)₂ + XPhos | None (Copper-free) | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 80-110 | 80-95 | Copper-free conditions can be advantageous for sensitive substrates and simplify purification. Bulky phosphine ligands are often required. |
Expert Insight: For the Sonogashira coupling of this compound, both traditional copper-co-catalyzed and copper-free conditions can be successful. A standard system like Pd(PPh₃)₄/CuI is a good starting point. If Glaser homocoupling of the alkyne is a concern, or if the substrate is sensitive to copper, a copper-free protocol with a ligand such as XPhos should be explored. The choice of an amine base like triethylamine is typical for the copper-catalyzed reaction, as it also serves as a solvent in some cases.
Experimental Protocol: Sonogashira Coupling with Pd(PPh₃)₄/CuI
This protocol outlines a general procedure for the copper-co-catalyzed Sonogashira coupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
CuI (5 mol%)
-
Et₃N
-
Anhydrous THF
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, Et₃N, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-70 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Sonogashira Coupling
A Comparative Guide to the Biological Activity of Halogenated Pyridine Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its versatile nature allows for a wide array of substitutions, leading to compounds with diverse biological activities. Among these, halogenated pyridine analogs, particularly those bearing bromine and fluoroalkyl groups like the difluoromethyl moiety, have garnered significant interest. These substitutions can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparison of the biological activities of various halogenated pyridine analogs, supported by experimental data, to inform and guide future drug discovery efforts.
Part 1: Anticancer Activity of Substituted Pyridine Analogs
The fight against cancer has seen the development of numerous small molecules, with pyridine derivatives playing a crucial role. The introduction of specific halogenated substituents has been a key strategy in enhancing their cytotoxic and antiproliferative effects.
Pyridine-Bridged Combretastatin Analogs
Combretastatin A-4 (CA-4), a natural product, is a potent tubulin polymerization inhibitor. However, its cis-stilbene core can lead to instability. Replacing the stilbene bridge with a pyridine ring offers a way to create more stable analogs. A study on pyridine-bridged CA-4 analogs revealed that the substitution pattern on the phenyl rings is critical for activity.
| Compound ID | A-Ring Substitution | B-Ring Substitution | Linker | IC50 (MCF-7, µM) |
| Analog 1 | 3,4,5-trimethoxy | 4-methoxy | m-pyridyl | > 10 |
| Analog 2 | 3,4,5-trimethoxy | 3-hydroxy-4-methoxy | m-pyridyl | 0.015 |
| CA-4 | 3,4,5-trimethoxy | 4-methoxy | cis-stilbene | 0.002 |
Data synthesized from studies on combretastatin analogs.
The data indicates that while the pyridine bridge is a viable replacement for the stilbene core, the substitution on the B-ring is paramount for retaining high potency. The presence of a 3-hydroxy-4-methoxy substitution on the B-ring, as seen in Analog 2, restores potent anticancer activity.
Thieno[2,3-b]pyridine Derivatives
Fused heterocyclic systems containing the pyridine ring have also shown significant promise as anticancer agents. A series of novel thieno[2,3-b:4,5-b']dipyridine derivatives were synthesized and evaluated for their in vitro anticancer activity against human breast (MCF-7) and colon (HCT-116) carcinoma cell lines.
| Compound ID | R Group | IC50 (MCF-7, µM) | IC50 (HCT-116, µM) |
| 11c | 4-Chlorophenyl | 7.21 | 7.94 |
| 11d | 4-Methoxyphenyl | 5.95 | 6.09 |
| Doxorubicin | - | 8.48 | 8.15 |
Data from the study on novel fused pyridine ring systems[1].
Notably, compound 11d , with a 4-methoxyphenyl substituent, exhibited superior potency compared to the reference drug Doxorubicin against both cell lines[1]. This highlights the potential of this scaffold for the development of new anticancer drugs.
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Part 2: Antimicrobial Activity of Halogenated Pyridines
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Halogenated pyridines have emerged as a promising class of antimicrobial agents.
Alkyl Pyridinol Analogs against Gram-Positive Bacteria
A study on alkyl pyridinol derivatives demonstrated their selective antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2]. The position of the nitrogen in the pyridinol ring and the presence of a bromine substituent were found to significantly impact their potency.
| Compound ID | Core Structure | R Group | MIC (S. aureus ATCC 25923, µg/mL) | MIC (MRSA ATCC 33591, µg/mL) |
| EA-02-009 | 2-Alkyl-3-hydroxypyridine | Br | 0.5 - 1 | 1 |
| JC-01-072 | 4-Alkyl-3-hydroxypyridine | H | 4 - 8 | 8 |
Data from a study on alkyl pyridinol compounds[2].
The brominated compound EA-02-009 was the most potent, with MIC values as low as 0.5 µg/mL against some S. aureus strains[2]. This suggests that the bromine atom may enhance the compound's ability to interact with its bacterial target or penetrate the bacterial cell wall.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow:
-
Compound Dilution: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Part 3: Insecticidal Activity of Fluorinated Pyridine Analogs
The development of new insecticides is crucial for controlling agricultural pests and disease vectors. Fluorinated pyridine derivatives have shown significant potential in this area.
Flupyrimin Analogs
Flupyrimin is a novel insecticide with a unique mode of action. A study focused on the design and synthesis of novel flupyrimin analogs bearing a 1-aryl-1H-pyrazol-4-yl subunit demonstrated excellent insecticidal activity against the diamondback moth, Plutella xylostella[3][4].
| Compound ID | R1 | R2 | Mortality at 400 µg/mL (%) |
| A3 | 3-F | CF3 | 100 |
| B2 | 2-Cl | CF3 | 100 |
| B3 | 3-F | CF3 | 100 |
| B4 | 4-F | CF3 | 100 |
Data from a study on flupyrimin analogs[4].
Several of the synthesized compounds, including A3, B2, B3, and B4 , exhibited 100% mortality against P. xylostella at a concentration of 400 µg/mL[4]. Further structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring of the pyrazole moiety significantly influence the insecticidal potency.
Experimental Protocol: Leaf-Dip Bioassay for Insecticidal Activity
The insecticidal activity of the compounds is typically evaluated using a leaf-dip bioassay.
Workflow:
-
Solution Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to the desired concentrations.
-
Leaf Treatment: Cabbage leaf discs are dipped into the test solutions for 10-30 seconds and then allowed to air dry.
-
Insect Exposure: The treated leaf discs are placed in Petri dishes, and a set number of insect larvae (e.g., 10-20 third-instar larvae of P. xylostella) are introduced.
-
Mortality Assessment: The mortality is recorded after 48-72 hours of incubation under controlled conditions.
Part 4: Kinase Inhibitory Activity of Difluoromethyl-Substituted Pyridines
Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The difluoromethyl group is a valuable substituent in this context, as it can act as a bioisostere for hydroxyl or thiol groups and participate in hydrogen bonding interactions with the target protein.
p38 MAP Kinase Inhibitors
A series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles were identified as novel inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory pathways.
| Compound ID | Heterocycle | R Group | p38α IC50 (nM) |
| 11 | Imidazole | 4-Fluorophenyl | 10 |
| 12 | Pyrrole | 4-Fluorophenyl | 50 |
| 13 | Oxazole | 4-Fluorophenyl | >1000 |
Data from a study on p38 MAP kinase inhibitors[5].
The pyridinylimidazole derivative 11 was found to be a potent inhibitor of p38α with an IC50 of 10 nM and demonstrated good efficacy in animal models of arthritis[5]. The nature of the heterocyclic ring attached to the difluoropyridine core was crucial for activity.
Experimental Protocol: In Vitro Kinase Assay
The inhibitory activity of compounds against a specific kinase is determined using an in vitro kinase assay.
Workflow:
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate (peptide or protein), and ATP is prepared in a buffer solution.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This comparative guide underscores the significant potential of halogenated pyridine analogs in the development of novel therapeutics. The strategic incorporation of bromine and difluoromethyl groups, among other halogens, can lead to compounds with potent and selective biological activities across various therapeutic areas, including oncology, infectious diseases, and agriculture. The provided experimental data and protocols offer a valuable resource for researchers in the field, highlighting key structure-activity relationships and methodologies for the evaluation of these promising scaffolds. Further exploration of the chemical space around the 2-Bromo-3-(difluoromethyl)pyridine core and related structures is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape: A Comparative Guide to 2-Bromo-3-(difluoromethyl)pyridine Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for designing novel therapeutics.[1] Among the myriad of substituted pyridines, the 2-Bromo-3-(difluoromethyl)pyridine core represents a particularly intriguing starting point for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the SAR principles governing this class of compounds, with a specific focus on their potential as kinase inhibitors. While comprehensive SAR data on the exact this compound scaffold is not extensively published, we will draw upon structurally related analogs, particularly those targeting p38 MAP kinase, to illuminate the key determinants of biological activity and provide a predictive framework for future drug design efforts.
The strategic incorporation of a bromine atom at the 2-position and a difluoromethyl group at the 3-position of the pyridine ring imparts a unique combination of physicochemical properties. The bromine atom serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions, while the difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially enhancing metabolic stability and modulating protein-ligand interactions.[2]
The Pivotal Role of Substitution: A Case Study in p38 MAP Kinase Inhibition
To dissect the intricate dance between chemical structure and biological function, we will delve into the well-documented SAR of pyridinyl-based inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory signaling cascade.[3][4][5] These studies, while not exclusively focused on the this compound core, provide invaluable insights into how modifications around the pyridine ring influence inhibitory potency.
The 4-Position: A Gateway to the Hydrophobic Pocket
A recurring theme in the SAR of pyridinyl-based kinase inhibitors is the critical nature of the substituent at the 4-position of the pyridine ring.[5] This position often serves as the anchor point for a moiety that extends into a key hydrophobic pocket of the kinase active site.
| Compound | R Group (at C4 of Pyridine) | p38α IC50 (nM) |
| 1a | 4-Fluorophenyl | 50 |
| 1b | Phenyl | 120 |
| 1c | 2,4-Difluorophenyl | 35 |
| 1d | 4-Trifluoromethylphenyl | 85 |
Table 1: Influence of the C4-Aryl Substituent on p38α Inhibition. Data is hypothetical and for illustrative purposes based on general findings in the literature.
As illustrated in Table 1, the nature of the aryl group at the 4-position significantly impacts potency. The introduction of a fluorine atom, as in compound 1a , is often favorable, likely due to beneficial interactions within the hydrophobic pocket. Further fluorination, as in the difluorophenyl analog 1c , can lead to even greater potency. This highlights the importance of electrostatic and hydrophobic interactions in this region of the molecule.
The 2-Position: Modulating Selectivity and Potency
While the 4-position often dictates the primary binding interaction, modifications at the 2-position of the pyridine ring can fine-tune potency and influence selectivity against other kinases. In our target scaffold, this position is occupied by a bromine atom, which can be readily displaced to introduce a variety of functional groups.
| Compound | R' Group (at C2 of Pyridine) | p38α IC50 (nM) | Selectivity vs. JNK1 |
| 2a | -Br | 150 | 10-fold |
| 2b | -NH2 | 81 | 50-fold |
| 2c | -NHMe | 95 | 40-fold |
| 2d | -OMe | 200 | 5-fold |
Table 2: Impact of C2-Substituents on Potency and Selectivity. Data is hypothetical and for illustrative purposes based on general findings in the literature.[4]
The data in Table 2 suggests that replacing the bromine atom with a small hydrogen-bond donor, such as an amino group (2b ), can significantly enhance both potency and selectivity. This is a common strategy in kinase inhibitor design, where a hydrogen bond with the hinge region of the kinase is often a key determinant of binding affinity.
Experimental Protocols
To facilitate the exploration of the SAR of this compound derivatives, we provide the following representative experimental protocols.
General Synthesis of 4-Aryl-2-amino-3-(difluoromethyl)pyridine Derivatives
This protocol outlines a general method for synthesizing analogs with variations at the 4-position, starting from a 2-amino-3-(difluoromethyl)pyridine intermediate.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of 2-amino-4-chloro-3-(difluoromethyl)pyridine (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is added the desired arylboronic acid (1.2 mmol).
-
Add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-aryl-2-amino-3-(difluoromethyl)pyridine derivative.
In Vitro p38α Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory potency of the synthesized compounds against p38α kinase.
-
Prepare a reaction mixture containing p38α enzyme, a suitable substrate (e.g., ATF2), and ATP in a kinase assay buffer.
-
Add the test compound at various concentrations (typically in a serial dilution).
-
Incubate the reaction at 30 °C for a specified period (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based ATP detection assay.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the SAR Workflow
The process of conducting an SAR study can be visualized as a cyclical workflow, starting from a lead compound and iteratively synthesizing and testing new analogs to optimize for desired properties.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Logical Relationships in Kinase Inhibition
The interaction of a pyridine-based inhibitor with a kinase active site is governed by a set of key interactions.
Caption: Key interactions between a pyridine-based kinase inhibitor and the enzyme's active site.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel kinase inhibitors. By leveraging the principles of SAR gleaned from related compound series, medicinal chemists can rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties. The versatile synthetic handles on this core structure, particularly the bromine atom at the 2-position, provide ample opportunities for diversification. Future studies should focus on a systematic exploration of substituents at various positions of the pyridine ring to build a comprehensive SAR profile for this promising class of compounds. The integration of computational modeling with empirical testing will be crucial in accelerating the discovery of new drug candidates derived from this valuable scaffold.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors | MDPI [mdpi.com]
- 3. ijmphs.com [ijmphs.com]
- 4. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹⁹F NMR Analysis of 2-Bromo-3-(difluoromethyl)pyridine and Its Key Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The difluoromethyl group (–CF₂H) has emerged as a particularly valuable moiety, serving as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Consequently, the ability to reliably synthesize and unambiguously characterize difluoromethyl-containing compounds is paramount. Among the versatile building blocks for introducing this group, 2-Bromo-3-(difluoromethyl)pyridine stands out as a key intermediate for generating a diverse array of substituted pyridine derivatives.
This guide provides an in-depth comparative analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound and its products derived from three cornerstone reactions in medicinal chemistry: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. By understanding the characteristic ¹⁹F NMR signatures of these compounds, researchers can effectively monitor reaction progress, confirm product identity, and gain insights into the electronic environment of the crucial difluoromethyl group.
The Significance of ¹⁹F NMR in Fluorine Chemistry
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity.[1] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, spanning a wide range of over 800 ppm, which minimizes signal overlap and facilitates straightforward spectral analysis.[2] This sensitivity is particularly pronounced for the difluoromethyl group, where changes in the substitution pattern on the pyridine ring induce predictable and measurable shifts in the ¹⁹F resonance, making it a powerful diagnostic tool.
¹⁹F NMR Analysis of the Starting Material: this compound
The ¹⁹F NMR spectrum of this compound serves as our fundamental reference point. The difluoromethyl group (–CF₂H) typically exhibits a doublet of doublets or a triplet-like pattern in the ¹⁹F NMR spectrum due to coupling with the geminal proton (²JHF) and potentially with adjacent aromatic protons. For N-difluoromethylated pyrazoles, the chemical shifts are reported to be in the range of -89 to -92 ppm with a ²JHF coupling constant of approximately 60 Hz.[3]
Based on available data for similar structures, the ¹⁹F NMR spectrum of this compound is expected to show a signal for the –CF₂H group in the upfield region, characteristic of fluorine atoms attached to an sp³-hybridized carbon. The bromine atom at the 2-position, being an electron-withdrawing group, will influence the electron density around the difluoromethyl group and thus its chemical shift.
Comparative ¹⁹F NMR Analysis of Reaction Products
The true utility of ¹⁹F NMR in this context is revealed when we compare the spectrum of the starting material to its derivatives. The substitution of the bromine atom at the 2-position with various functional groups through common cross-coupling and nucleophilic substitution reactions leads to significant and diagnostic changes in the ¹⁹F NMR spectrum.
Suzuki-Miyaura Cross-Coupling: Formation of 2-Aryl-3-(difluoromethyl)pyridines
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The coupling of this compound with various arylboronic acids yields 2-aryl-3-(difluoromethyl)pyridines, which are prevalent scaffolds in medicinal chemistry.
The replacement of the electron-withdrawing bromine atom with an aryl group, which can be either electron-donating or electron-withdrawing depending on its substitution, will cause a noticeable shift in the ¹⁹F NMR signal of the –CF₂H group.
-
Electron-Donating Groups (EDGs) on the newly introduced aryl ring will increase the electron density on the pyridine ring. This increased shielding will cause an upfield shift (to a less negative ppm value) of the –CF₂H signal compared to the starting material.
-
Electron-Withdrawing Groups (EWGs) on the aryl ring will have the opposite effect, decreasing the electron density and causing a downfield shift (to a more negative ppm value).
This predictable trend allows for rapid confirmation of a successful coupling reaction and provides electronic information about the newly formed biaryl system.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-(difluoromethyl)pyridines
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of 2-amino-3-(difluoromethyl)pyridine derivatives. The introduction of a nitrogen-based substituent at the 2-position, which is generally more electron-donating than a bromine atom, is expected to cause a significant upfield shift in the ¹⁹F NMR chemical shift of the –CF₂H group. The magnitude of this shift will be dependent on the nature of the amine (primary, secondary, or aniline derivatives).
Nucleophilic Aromatic Substitution (SNAr): Accessing 2-Alkoxy- and 2-Thioalkoxy-3-(difluoromethyl)pyridines
The electron-deficient nature of the pyridine ring, enhanced by the bromine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions. The reaction of this compound with alkoxides or thiolates provides access to 2-alkoxy- and 2-thioalkoxy-3-(difluoromethyl)pyridines, respectively.
-
Alkoxy groups (–OR) are strong electron-donating groups. Their introduction at the 2-position will lead to a substantial upfield shift of the –CF₂H signal. For example, the ¹⁹F NMR signal for O-CHF₂ groups on pyridones is observed around -88 ppm.[4]
-
Thioalkoxy groups (–SR) are also electron-donating, though generally less so than their oxygen counterparts. A significant upfield shift is also expected, but likely of a smaller magnitude compared to the corresponding alkoxy derivative. For instance, 2-((difluoromethyl)thio)pyridine shows a ¹⁹F NMR signal at -96.26 ppm.[5]
Tabulated ¹⁹F NMR Data for Comparison
The following table summarizes the expected trends in the ¹⁹F NMR chemical shifts for the –CF₂H group upon substitution at the 2-position of this compound. The exact chemical shifts will vary depending on the specific substituent and solvent used.
| Compound Class | Substituent at 2-position | Expected ¹⁹F Chemical Shift (δ) of –CF₂H vs. Starting Material | Rationale |
| Starting Material | -Br | Reference | Bromine is an electron-withdrawing group. |
| Suzuki-Miyaura Product | -Aryl (with EDG) | Upfield Shift (less negative δ) | Increased electron density and shielding. |
| Suzuki-Miyaura Product | -Aryl (with EWG) | Downfield Shift (more negative δ) | Decreased electron density and deshielding. |
| Buchwald-Hartwig Product | -NR₁R₂ | Significant Upfield Shift | Strong electron-donating nature of nitrogen. |
| SNAr Product | -OR | Very Significant Upfield Shift | Strong electron-donating nature of oxygen. |
| SNAr Product | -SR | Significant Upfield Shift | Electron-donating nature of sulfur. |
Experimental Protocols
To provide a practical context, a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction and subsequent ¹⁹F NMR analysis is provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
¹⁹F NMR Sample Preparation and Analysis
-
Dissolve a small amount (5-10 mg) of the purified product in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹⁹F NMR spectrum using a standard pulse program. It is often beneficial to also acquire a ¹H-decoupled ¹⁹F NMR spectrum to simplify the multiplicity of the –CF₂H signal to a singlet, which can aid in precise chemical shift determination.
-
Reference the spectrum to an internal or external standard, such as CFCl₃ (δ = 0.0 ppm).
-
Analyze the chemical shift, multiplicity, and coupling constants of the –CF₂H signal to confirm the structure of the product.
Visualization of Reaction Pathways and NMR Analysis Flow
To visually represent the synthetic transformations and the analytical workflow, the following diagrams are provided.
Caption: Synthetic routes from this compound.
Caption: Workflow for ¹⁹F NMR spectral analysis.
Conclusion
The ¹⁹F NMR analysis of this compound and its derivatives is a powerful and indispensable tool for the modern synthetic chemist. The high sensitivity of the ¹⁹F nucleus and the predictable shifts in the –CF₂H signal upon substitution provide a rapid and reliable method for reaction monitoring and product characterization. By understanding the fundamental principles outlined in this guide, researchers can leverage ¹⁹F NMR spectroscopy to accelerate their research and development efforts in the ever-expanding field of fluorine chemistry.
References
A Senior Application Scientist's Guide to Validating Regioselectivity in Reactions of 2-Bromo-3-(difluoromethyl)pyridine
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals. The subject of this guide, 2-Bromo-3-(difluoromethyl)pyridine, is a particularly valuable building block. Its utility, however, is intrinsically linked to the ability to control the regioselectivity of its subsequent reactions. The interplay between the pyridine nitrogen, the reactive bromo substituent at the C2 position, and the potent electron-withdrawing difluoromethyl group at C3 creates a unique electronic landscape that dictates reaction outcomes.
This guide provides an in-depth comparison of common synthetic transformations involving this compound. Moving beyond simple protocols, we will explore the mechanistic underpinnings that govern regioselectivity, offering field-proven insights and experimental data to empower you to make informed decisions in your synthetic campaigns.
Understanding the Electronic Landscape
The regiochemical outcome of any reaction with this compound is a direct consequence of its electronic and steric properties.
-
Pyridine Ring: As a heteroaromatic system, the nitrogen atom is more electronegative than carbon, rendering the ring electron-deficient or "π-deficient". This inherent property makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions where a negative charge in an intermediate can be stabilized by the nitrogen.[1][2]
-
2-Bromo Group: The bromine atom at the C2 position serves a dual role. It is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more importantly, it is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[3]
-
3-(Difluoromethyl) Group: The -CHF2 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] Its placement at the C3 position significantly lowers the electron density of the entire ring system, further activating it towards certain reaction classes and influencing the reactivity of the adjacent C2-Br bond.
Comparative Analysis of Key Transformations
We will now examine the principal reaction classes for this substrate, focusing on the factors that ensure high regioselectivity.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are arguably the most reliable and versatile methods for functionalizing this compound. The regioselectivity is almost exclusively dictated by the initial, irreversible oxidative addition of the palladium(0) catalyst into the Carbon-Bromine bond.
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the synthesis of a wide array of aminopyridines.[5] The reaction proceeds with exceptional regioselectivity at the C2 position.
Causality of Regioselectivity: The catalytic cycle begins with the oxidative addition of a Pd(0) complex into the C2-Br bond.[3][5] This step is highly favored at the C2 position of pyridines compared to other positions. The electron-withdrawing -CHF2 group at C3 further polarizes the C2-Br bond, making it even more susceptible to insertion by the electron-rich Pd(0) catalyst. Competing side reactions are minimal under optimized conditions.
Below is a logical workflow for the Buchwald-Hartwig amination, highlighting the key stages of the catalytic cycle.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Data Presentation: Comparative Ligand Performance
The choice of phosphine ligand is critical for reaction efficiency. While specific data for this compound is proprietary, the following table, based on reactions with structurally similar 2-bromopyridines, provides a strong predictive framework.[6]
| Ligand (Generation) | Typical Conditions | Expected Yield | Rationale & Insights |
| XPhos (Gen 3) | Pd₂(dba)₃ (1-2 mol%), Ligand (2-4 mol%), NaOt-Bu, Toluene, 80-100 °C | >90% | Highly active for electron-deficient heteroaryl chlorides and bromides. Its bulk and electron-donating properties facilitate both oxidative addition and reductive elimination. |
| RuPhos (Gen 3) | Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₃PO₄, t-BuOH/Toluene, 100 °C | >85% | Excellent for coupling with a wide range of amines, including primary and hindered secondary amines. Tolerates weaker bases. |
| dppf | Pd(dppf)Cl₂ (5 mol%), NaOt-Bu, Dioxane, 100 °C | 70-85% | A classic, reliable ligand. May require higher catalyst loading and temperatures compared to third-generation ligands, but is cost-effective.[6] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
For C-C bond formation, the Suzuki-Miyaura coupling is unparalleled in its functional group tolerance and reliability.[7] As with the amination, the reaction with this compound proceeds with complete regioselectivity at the C2 position.
Causality of Regioselectivity: The mechanism follows a similar catalytic cycle involving oxidative addition of Pd(0) to the C2-Br bond, followed by transmetalation with a boronic acid/ester and reductive elimination.[8] The strength and reactivity of the C-Br bond, enhanced by the adjacent -CHF₂ group, ensures that oxidative addition occurs exclusively at C2.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine | Benchchem [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 2-Bromo-3-(difluoromethyl)pyridine Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of drug discovery, identifying a potent compound is only the beginning. A candidate's success hinges on its pharmacokinetic profile, a key component of which is metabolic stability.[1] The liver, our primary metabolic clearinghouse, employs a host of enzymes to modify and eliminate foreign compounds (xenobiotics).[2][3] While this is a crucial detoxification mechanism, rapid metabolism can prematurely terminate a drug's therapeutic effect, leading to poor bioavailability and a short duration of action. Therefore, designing compounds with optimal metabolic stability is paramount.
This guide focuses on derivatives of 2-Bromo-3-(difluoromethyl)pyridine, a scaffold of increasing interest in medicinal chemistry.[4] The inclusion of a difluoromethyl (-CF2H) group is a strategic design choice. This moiety can act as a bioisostere for hydroxyl or thiol groups and is known to enhance metabolic stability by blocking metabolically labile sites.[5][6] The strong carbon-fluorine bond is more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, a strategy often used to reduce metabolism and increase a drug's half-life.[7][8] This guide provides an in-depth comparison of standard methodologies for assessing the metabolic stability of these compounds, offering field-proven insights into experimental design and data interpretation.
Pillars of Metabolic Stability Assessment: Key In Vitro Models
To predict a compound's fate in vivo, we rely on robust in vitro models that replicate the metabolic machinery of the liver. The two most widely used systems are liver microsomes and hepatocytes. The choice between them depends on the specific questions being asked.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[9] They are a cost-effective and convenient model rich in Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[2][10] Microsomal stability assays are excellent for assessing a compound's susceptibility to oxidative metabolism, which is a major clearance pathway for approximately 60% of marketed drugs.[9]
-
Hepatocytes: These are intact, whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with necessary cofactors.[11][12] Hepatocyte stability assays provide a more comprehensive picture of hepatic clearance because they account for cellular uptake and the interplay between different metabolic pathways.[3][11]
Comparative Analysis: A Case Study with this compound Derivatives
To illustrate the application of these assays, let's consider a hypothetical comparative study of three derivatives of our core scaffold. The goal is to understand how minor structural modifications can impact metabolic fate.
-
Compound A: The parent scaffold, this compound.
-
Compound B: A derivative with a hydroxyl group added to the pyridine ring (e.g., at the 5-position) to increase polarity.
-
Compound C: A derivative where the bromo-substituent is replaced by a different group, potentially less prone to metabolic attack.
Data Presentation: Metabolic Stability Parameters
The primary readouts from these assays are the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[13][14]
| Compound | Assay Type | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) | Interpretation |
| Compound A | Human Liver Microsomes | 25 | 55.4 | Moderate microsomal clearance, likely CYP-mediated. |
| Compound A | Human Hepatocytes | 20 | 69.3 | Higher clearance in hepatocytes suggests some Phase II metabolism or better cell uptake. |
| Compound B | Human Liver Microsomes | 45 | 30.8 | Increased stability; the hydroxyl group may direct metabolism away from the core. |
| Compound B | Human Hepatocytes | 15 | 92.4 | Rapid clearance in hepatocytes indicates significant Phase II conjugation (e.g., glucuronidation) of the new hydroxyl group. |
| Compound C | Human Liver Microsomes | > 60 | < 11.5 (Below LOQ) | Highly stable against Phase I oxidative metabolism. |
| Compound C | Human Hepatocytes | 55 | 12.6 | Very stable overall, suggesting the modification successfully blocked major metabolic routes. |
Causality Behind the Data:
-
Compound A shows moderate stability. The clearance is slightly higher in hepatocytes, which could imply that while CYP-mediated oxidation is a key pathway, Phase II enzymes also contribute to its metabolism.[11][12]
-
Compound B's journey is a classic tale in drug development. The introduction of a polar hydroxyl group successfully reduced oxidative metabolism in microsomes. However, this same group provided a perfect handle for rapid Phase II conjugation in hepatocytes, leading to faster overall clearance.[11] This highlights why both assay types are critical for a complete picture.
-
Compound C represents a successful optimization. By altering the substituent at the 2-position, we have designed a compound that is highly resistant to both Phase I and Phase II metabolism, as evidenced by its long half-life and low clearance in both systems.[1]
Visualizing the Process: Experimental Workflow & Metabolic Pathways
A clear understanding of the experimental process and potential metabolic transformations is crucial for troubleshooting and data interpretation.
Experimental Workflow Diagram
Caption: General workflow for in vitro metabolic stability assays.
Potential Metabolic Pathways for this compound
Caption: Potential metabolic pathways for the core scaffold.
Experimental Protocols: A Self-Validating System
Trustworthiness in experimental data comes from robust, well-controlled protocols. Every assay must include controls to validate the system's performance.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess Phase I metabolic stability.[15]
1. Preparation of Reagents:
- Test Compound Stock: Prepare a 10 mM stock solution of each test compound in DMSO.[16]
- Microsomal Slurry: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C and dilute in 100 mM potassium phosphate buffer (pH 7.4) to a concentration of 1 mg/mL.[17] Keep on ice.
- NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16] This system continuously regenerates the essential CYP cofactor, NADPH.
2. Incubation Procedure:
- In a 96-well plate, add the test compound to the microsomal slurry to achieve a final compound concentration of 1-2 µM.[16]
- Include Negative Controls :
- No Cofactor Control: Incubate the compound with microsomes but without the NADPH system to check for chemical instability or non-NADPH-dependent metabolism.[9]
- No Microsome Control: Incubate the compound in buffer with NADPH to ensure the compound isn't degrading non-enzymatically.
- Include a Positive Control compound with known metabolic properties (e.g., Verapamil, Testosterone) to confirm the metabolic competency of the microsomes.[2]
- Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[16]
- Initiate the reaction by adding the pre-warmed NADPH regenerating system.[15]
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (IS) for LC-MS/MS analysis.[9][15]
3. Sample Analysis & Data Processing:
- Centrifuge the plate to precipitate the proteins.[16]
- Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.
- Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope).
- Calculate intrinsic clearance (CLint) using the half-life and protein concentration.[16]
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more holistic view of metabolic clearance.[3]
1. Preparation of Reagents:
- Hepatocyte Suspension: Thaw cryopreserved pooled human hepatocytes according to the supplier's protocol. Perform a viability check (e.g., Trypan Blue exclusion); viability should be >80%. Resuspend viable cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a density of 0.5-1.0 x 10⁶ viable cells/mL.[18]
- Test Compound Working Solution: Prepare a working solution of the test compound in the incubation medium. The final DMSO concentration should not exceed 0.1% to avoid cytotoxicity.[18]
2. Incubation Procedure:
- Add the hepatocyte suspension to a 24- or 48-well plate. Place the plate in a humidified incubator (37°C, 5% CO₂) on an orbital shaker.[18]
- Initiate the reaction by adding the test compound working solution to the wells (final concentration typically 1-3 µM).[13]
- Include a Positive Control (e.g., Diclofenac, Midazolam) to verify the metabolic activity of the cells.[3]
- At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench the reaction with ice-cold acetonitrile containing an internal standard.[3][18]
3. Sample Analysis & Data Processing:
- Process and analyze samples via LC-MS/MS as described in the microsomal assay.
- Data analysis is also similar, with CLint calculated based on the half-life and the cell density in the incubation.[18] This value can be further scaled to predict in vivo hepatic clearance.[19]
Conclusion
Assessing the metabolic stability of novel compounds like the derivatives of this compound is a cornerstone of modern drug discovery. A multi-faceted approach using both liver microsomes and hepatocytes is essential for building a comprehensive understanding of a compound's potential liabilities.[11] Microsomal assays offer a focused view of oxidative metabolism, while hepatocyte assays provide a more complete picture that includes cellular transport and both Phase I and II metabolic pathways.[3] By employing robust, well-controlled protocols and carefully analyzing structure-metabolism relationships, researchers can rationally design molecules with improved pharmacokinetic profiles, increasing their probability of success as future therapeutics.
References
- 1. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. mttlab.eu [mttlab.eu]
- 3. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. This compound | 1211515-00-2 | LYB51500 [biosynth.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. mdpi.com [mdpi.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. nuvisan.com [nuvisan.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Bromo-3-(difluoromethyl)pyridine
This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Bromo-3-(difluoromethyl)pyridine. As a substituted pyridine derivative used in complex organic synthesis, particularly in pharmaceutical and agrochemical research, its handling demands a rigorous and informed approach to safety. The following procedures are designed to empower researchers, scientists, and drug development professionals to work with this compound confidently and safely, mitigating risks through a deep understanding of its hazard profile and the causality behind each safety recommendation.
Hazard Assessment: Understanding the Risks
While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its chemical structure—a halogenated pyridine—allows for a robust hazard assessment based on well-documented data from structurally analogous compounds. Pyridine and its derivatives are known for their potential health risks, and fluorinated and brominated functional groups can further influence toxicity and reactivity.
The primary hazards associated with similar brominated and fluorinated pyridines include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Corrosion/Irritation: Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[2][3][4][5]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[3][4][6]
These hazards necessitate a multi-layered defense strategy, where Personal Protective Equipment (PPE) serves as the critical last line of defense after engineering controls.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Rationale and Implication for Handling |
| Acute Toxicity (Oral, Dermal, Inhalation) | Can cause significant adverse health effects upon single exposure. | Dermal and respiratory routes are key exposure pathways. Engineering controls (fume hood) and impeccable PPE are required to prevent absorption or inhalation. |
| Skin Irritant | Causes inflammation and irritation upon contact with skin. | Requires selection of appropriate chemical-resistant gloves and a lab coat to prevent direct contact.[3][4] |
| Serious Eye Irritant/Damage | Can cause significant, potentially irreversible, damage to the eyes. | Mandates the use of chemical splash goggles at all times. A face shield is necessary for procedures with a high splash risk.[5][7] |
| Specific Target Organ Toxicity (Respiratory) | May cause irritation to the nose, throat, and lungs.[3][6] | All handling of the compound must occur within a certified chemical fume hood to capture vapors at the source.[8][9] |
The Core Defense: Required Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The causality is simple: to prevent the chemical from reaching you. The level of PPE must match the scale and nature of the operation.
Eye and Face Protection: The Non-Negotiable First Line
Given the high risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when in the laboratory where the chemical is handled.[7] Safety glasses with side shields are insufficient as they do not protect against splashes from all angles.
-
Elevated Risk Operations: For procedures involving larger quantities (>50 mL), heating, pressure, or potential for energetic reactions, a full-face shield must be worn over chemical splash goggles.[7] This provides an essential secondary layer of protection for the entire face.
Hand Protection: Preventing Dermal Absorption
Dermal contact is a primary route of exposure for pyridine derivatives.[10] Glove selection is therefore critical.
-
Glove Material: While standard nitrile gloves offer baseline protection for incidental contact, they are not recommended for prolonged handling of halogenated solvents.[8][10] For extended work or in case of immersion, heavier-duty gloves are required.
-
Recommended: Butyl rubber or Viton® gloves offer superior resistance to many halogenated organic compounds.
-
Alternative: Double-gloving (wearing two pairs of nitrile gloves) can increase protection for short-duration tasks but is not a substitute for selecting the correct glove material for high-risk operations.
-
-
Glove Integrity: Always inspect gloves for tears or pinholes before use.[1]
-
Proper Removal Technique: Contamination often occurs during PPE removal. Follow a strict protocol to avoid touching the outer surface of the glove with bare skin.
Step-by-Step Glove Removal Protocol:
-
Grasp the outside of one glove at the wrist with your other gloved hand. Do not touch your bare skin.
-
Peel the glove away from your body, pulling it inside out.
-
Hold the removed glove in your gloved hand.
-
Slide your ungloved fingers under the wrist of the remaining glove. Be careful not to touch the outside of the glove.
-
Peel the second glove off from the inside, creating a "bag" for both gloves.
-
Dispose of the gloves in the designated hazardous waste container.
-
Immediately wash your hands thoroughly with soap and water.[1]
Body Protection: Shielding from Spills and Splashes
-
Standard Operations: A fully buttoned, long-sleeved flame-resistant lab coat should be worn.
-
Large-Scale Operations: For handling larger volumes, supplement your lab coat with a chemical-resistant apron made of a material like butyl rubber.
Respiratory Protection: The Role of Engineering Controls
The primary method for respiratory protection is a properly functioning and certified chemical fume hood.[8][9][10]
-
Mandatory Control: All weighing, handling, and reaction setup involving this compound must be performed inside a chemical fume hood.
-
Respirator Use: Respirators are a secondary line of defense and are not a substitute for engineering controls. Their use is reserved for emergency situations (e.g., large spills) and requires enrollment in a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.[7] If a respirator is required, a NIOSH-approved model with organic vapor cartridges is appropriate.[11]
Table 2: PPE Levels by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing solid (<1g) | Chemical Splash Goggles | Nitrile Gloves (or double-gloved) | Lab Coat | Chemical Fume Hood |
| Preparing solutions/reactions (<50mL) | Chemical Splash Goggles | Butyl Rubber/Viton® Gloves | Lab Coat | Chemical Fume Hood |
| Large-scale reaction/distillation (>50mL) | Face Shield over Goggles | Butyl Rubber/Viton® Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Small Spill Cleanup | Chemical Splash Goggles | Butyl Rubber/Viton® Gloves | Lab Coat | NIOSH-approved respirator may be required based on spill size and location.[10] |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Donning: Don PPE in the correct order (see diagram below).
-
Handling: Conduct all manipulations at least 6 inches inside the fume hood. Keep containers tightly closed when not in use.[1][8] Use tools and equipment made of compatible materials.
-
Post-Handling: Decontaminate any surfaces. Remove PPE following the correct doffing procedure to prevent cross-contamination.
-
Hygiene: Wash hands and arms thoroughly with soap and water after removing gloves.[1] Do not eat, drink, or smoke in the laboratory area.[1][12][13]
Emergency Spill Response Plan
For small spills (<100 mL) inside a chemical fume hood:
-
Alert: Alert nearby personnel.
-
Isolate: Restrict access to the area.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[9] Do not use combustible materials like paper towels.
-
Neutralize/Absorb: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed, and labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[5]
Waste Disposal Plan
-
Classification: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10]
-
Segregation: Collect waste in a dedicated, properly labeled, and sealed container. The container must be compatible with halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[10]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, regional, and national regulations.[1][13]
Visual Workflows
Diagram 1: PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Diagram 2: Small Spill Response Workflow
Caption: Step-by-step workflow for responding to a minor chemical spill in a fume hood.
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. americanchemistry.com [americanchemistry.com]
- 12. thermofishersci.in [thermofishersci.in]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
